H-D-Val-Leu-Arg-AFC
Description
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Structure
2D Structure
Properties
Molecular Formula |
C27H38F3N7O5 |
|---|---|
Molecular Weight |
597.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C27H38F3N7O5/c1-13(2)10-19(37-25(41)22(31)14(3)4)24(40)36-18(6-5-9-34-26(32)33)23(39)35-15-7-8-16-17(27(28,29)30)12-21(38)42-20(16)11-15/h7-8,11-14,18-19,22H,5-6,9-10,31H2,1-4H3,(H,35,39)(H,36,40)(H,37,41)(H4,32,33,34)/t18-,19-,22+/m0/s1 |
InChI Key |
TZVXRHVBYKVNOR-CNNODRBYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of H-D-Val-Leu-Arg-AFC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic protease substrate H-D-Val-Leu-Arg-AFC. It details its mechanism of action, discusses the nuances of its enzyme kinetics, including observations of non-Michaelis-Menten behavior with analogous substrates, and outlines its utility in drug discovery and protease research. This document also provides detailed experimental protocols for its use in fluorometric assays and presents comparative kinetic data for related substrates to offer a quantitative frame of reference.
Introduction
This compound is a synthetic peptide substrate widely utilized in the fields of biochemistry and drug discovery for the sensitive and continuous assay of protease activity. Its core structure consists of a tripeptide sequence (Val-Leu-Arg) recognized by specific proteases, linked to a fluorescent leaving group, 7-amino-4-trifluoromethylcoumarin (AFC). This substrate is particularly noted for its utility in assaying the activity of kallikreins, a group of serine proteases involved in a variety of physiological and pathological processes.[1][2] The D-configuration of the N-terminal valine residue confers a degree of stability against non-specific aminopeptidase degradation.
Mechanism of Action
The fundamental principle behind this compound as a fluorogenic substrate lies in the quenching of the AFC fluorophore when it is part of the intact peptide. In this state, the molecule exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AFC moiety by a target protease, the AFC is released. The free AFC molecule is highly fluorescent, and its appearance can be monitored in real-time using a fluorometer. The rate of increase in fluorescence is directly proportional to the rate of enzymatic activity under appropriate assay conditions.[2]
The excitation and emission wavelengths for the released AFC are approximately 400 nm and 505 nm, respectively.[2]
References
An In-Depth Technical Guide to H-D-Val-Leu-Arg-AFC for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fluorogenic peptide substrate H-D-Val-Leu-Arg-AFC, its mechanism of action, primary enzymatic targets, and its application in quantitative biochemical assays. Detailed experimental protocols and the relevant biological signaling pathway are also described.
Core Concepts and Mechanism of Action
This compound is a synthetic tripeptide substrate designed for the sensitive detection of specific serine protease activity. The core components are:
-
Peptide Sequence (D-Val-Leu-Arg): This sequence is recognized and bound by the active site of the target protease. The D-configuration of Valine enhances stability against non-specific degradation, while the Arginine (Arg) at the P1 position makes it a prime target for trypsin-like serine proteases, particularly glandular kallikrein.[1]
-
Fluorophore (AFC): The peptide is covalently linked to 7-Amino-4-trifluoromethylcoumarin (AFC), a fluorescent reporter molecule. In its conjugated form, the fluorescence of AFC is quenched.
The enzymatic assay is based on a straightforward principle: upon proteolytic cleavage of the amide bond between Arginine and AFC, the AFC molecule is released. This liberation from the peptide results in a significant increase in fluorescence intensity when excited by light at the appropriate wavelength. The rate of fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme.[2]
Experimental Workflow
The general workflow for utilizing this compound in an enzyme activity assay is illustrated below.
Target Enzyme and Substrate Specificity
The primary and most specific target for this compound is glandular (tissue) kallikrein (EC 3.4.21.35).[3][4][5][6] Studies have confirmed that this substrate is highly selective for glandular kallikrein, especially in biological fluids like saliva where contaminating enzymes are less likely to compete for it.[3] The substrate's design, with a bulky hydrophobic residue (Leu) at P2 and a basic residue (Arg) at P1, aligns perfectly with the known substrate preferences of tissue kallikreins.[1][7]
While designed for kallikrein, the Val-Leu-Arg sequence may be cleaved by other trypsin-like proteases. Therefore, when working with complex biological mixtures, the use of specific inhibitors is recommended to confirm that the observed activity is attributable to kallikrein. For instance, aprotinin is a known inhibitor of tissue kallikrein, whereas soybean trypsin inhibitor (SBTI) is less effective, a characteristic that can be used to differentiate its activity.[8]
Quantitative Data
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Notes |
| Enzyme Target | Glandular (Tissue) Kallikrein | A trypsin-like serine protease involved in the Kallikrein-Kinin system. |
| Excitation Wavelength | 380 - 400 nm | Optimal excitation wavelength for the released AFC fluorophore.[2][4][6] |
| Emission Wavelength | 495 - 505 nm | Optimal emission wavelength for the released AFC fluorophore.[2][4][6] |
| K_m_ (Michaelis Constant) | ~20 µM | Estimated for tissue kallikrein.[8] This value represents the substrate concentration at which the reaction rate is half of Vmax. It indicates a high affinity of the enzyme for this substrate. |
| k_cat_ (Turnover Number) | Not Available | The catalytic rate constant (k_cat_) for this specific substrate could not be identified in the surveyed literature. This value would need to be determined empirically for precise kinetic studies. |
| Molecular Weight | 597.64 g/mol | [2] |
Detailed Experimental Protocol
This section provides a representative protocol for measuring glandular kallikrein activity using this compound in a 96-well microplate format. This protocol is a composite based on methodologies reported for tissue kallikrein assays.[9][10] Researchers should optimize concentrations and incubation times for their specific experimental conditions.
Materials and Reagents
-
Enzyme: Purified glandular kallikrein (e.g., human or porcine).
-
Substrate: this compound.
-
Assay Buffer: 20 mM Tris-HCl, 1 mM EDTA, pH 9.0. Alternative: 100 mM Sodium Phosphate, 0.01% Tween 20, pH 8.5.[9][10]
-
Inhibitor (for control): Aprotinin (optional, for specificity control).
-
Solvent: DMSO for preparing substrate stock solution.
-
Microplate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader with appropriate filters for Ex/Em of 400/505 nm.
Stock Solution Preparation
-
Substrate Stock (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Stock: Prepare a stock solution of glandular kallikrein in assay buffer. The final concentration in the assay will need to be optimized, but a starting range of 1-50 nM is typical.[9] Keep the enzyme on ice.
Assay Procedure
-
Prepare Working Solutions: On the day of the experiment, thaw the substrate stock and dilute it in Assay Buffer to the desired working concentrations. To determine K_m_, a range of final substrate concentrations from 1 µM to 200 µM is recommended.[9]
-
Set up Microplate:
-
Test Wells: Add 50 µL of Assay Buffer containing the desired final concentration of substrate.
-
Substrate Blank Wells: Add 100 µL of Assay Buffer containing substrate (no enzyme) to measure background fluorescence.
-
Enzyme Control Wells: Add 50 µL of Assay Buffer (no substrate).
-
-
Pre-incubation: Pre-incubate the microplate at 37°C for 5-10 minutes to bring all components to the reaction temperature.
-
Initiate Reaction: Start the reaction by adding 50 µL of the diluted enzyme solution to the test wells and enzyme control wells. The final volume in all wells should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) every 60 seconds for a period of 15 to 30 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from substrate blank wells) from all readings.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Biological Context: The Kallikrein-Kinin System
Glandular kallikrein is a central enzyme in the Kallikrein-Kinin System (KKS) , a crucial signaling cascade that regulates blood pressure, inflammation, and coagulation. The substrate this compound is used to probe the activity of this system.
The KKS cascade is initiated when tissue kallikrein cleaves low-molecular-weight kininogen (LMWK) to release the vasoactive peptide Kallidin (Lys-Bradykinin). Kallidin can then be converted to Bradykinin . These peptides (kinins) exert their effects by binding to specific G-protein coupled receptors, primarily the Bradykinin B2 receptor, leading to vasodilation, increased vascular permeability, and pain.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound | SFC-3774-PI | Biosynth [biosynth.com]
- 3. Use of different derivatives of D-Val-Leu-Arg for studying kallikrein activities in cat submandibular glands and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg [anaspec.com]
- 6. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg, 10 mg | Labscoop [labscoop.com]
- 7. Structures and specificity of the human kallikrein-related peptidases KLK 4, 5, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Biological Substrates of Human Kallikrein 7 Identified through Degradomics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Properties and Applications of H-D-Val-Leu-Arg-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Val-Leu-Arg-AFC (7-Amino-4-trifluoromethylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of glandular kallikrein (KLK1) activity. This technical guide provides a comprehensive overview of its chemical properties, experimental applications, and the relevant biological pathways. The information herein is intended to assist researchers in the effective utilization of this tool for studies in enzymology, drug discovery, and diagnostics related to the kallikrein-kinin system.
Core Chemical Properties
This compound is a tripeptide conjugated to a fluorophore. Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₈F₃N₇O₅ | [1][2] |
| Molecular Weight | 597.64 g/mol | [1][2] |
| Appearance | Lyophilized solid | General product information |
| Purity | Typically ≥95% (HPLC) | General product information |
| Salt Form | Commonly supplied as HCl salt | [1] |
| Excitation Wavelength | 380-400 nm | [1][3] |
| Emission Wavelength | 500-505 nm | [1][3] |
Solubility and Stability
While specific quantitative solubility data is not widely published, this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and, to a lesser extent, in aqueous buffers. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous assay buffer.
Regarding stability, the lyophilized powder should be stored at -20°C or below. Once reconstituted in DMSO, it is advisable to aliquot the stock solution and store it at -20°C to minimize freeze-thaw cycles. The stability of the peptide in aqueous solutions is pH and temperature-dependent. For optimal performance, it is recommended to prepare fresh dilutions in assay buffer for each experiment.
Mechanism of Action and Biological Relevance
This compound serves as a substrate for glandular kallikrein, a serine protease that plays a pivotal role in the kallikrein-kinin system. The substrate is designed to mimic the natural cleavage site of kininogen, the physiological substrate of kallikrein.
The enzymatic reaction proceeds as follows:
Upon cleavage of the Arg-AFC amide bond by glandular kallikrein, the highly fluorescent 7-Amino-4-trifluoromethylcoumarin (AFC) is released. The increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time using a fluorometer.
The kallikrein-kinin system is a crucial signaling cascade involved in various physiological processes, including inflammation, blood pressure regulation, and coagulation.
Experimental Protocols
Materials
-
This compound
-
Recombinant human glandular kallikrein (KLK1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
DMSO
-
96-well black microplate
-
Fluorometer with excitation and emission filters for ~400 nm and ~500 nm, respectively.
Experimental Workflow
Detailed Procedure
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C in aliquots.
-
Prepare a working solution of glandular kallikrein in assay buffer. The optimal concentration of the enzyme should be determined empirically through a titration experiment.
-
Dilute the substrate stock solution in assay buffer to the desired final concentrations. A substrate concentration range of 1-100 µM is a reasonable starting point for kinetic analysis.
-
Pipette the diluted substrate solutions into the wells of a 96-well black microplate.
-
Initiate the enzymatic reaction by adding the glandular kallikrein working solution to each well. The final volume in each well should be consistent.
-
Immediately place the microplate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
For data analysis, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
If determining kinetic parameters, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Quantitative Data
Specific kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of this compound by glandular kallikrein are not widely reported in the literature. Researchers will need to determine these values empirically under their specific experimental conditions. A study using the closely related substrate H-D-Val-Leu-Arg-p-nitroanilide with glandular kallikrein in human saliva provides some context for assay development.[4] Another study highlighted the use of this compound for detecting kallikrein activity in cat submandibular glands and saliva, confirming its utility in biological samples.[5]
Conclusion
This compound is a valuable tool for the sensitive and specific measurement of glandular kallikrein activity. Its chemical properties are well-suited for fluorogenic assays, and its use can provide significant insights into the role of the kallikrein-kinin system in health and disease. While some specific quantitative data require empirical determination, the information and protocols provided in this guide offer a solid foundation for researchers to incorporate this substrate into their studies.
References
- 1. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SFC-3774-PI | Biosynth [biosynth.com]
- 4. The assay of glandular kallikrein and prekallikrein in human mixed saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of different derivatives of D-Val-Leu-Arg for studying kallikrein activities in cat submandibular glands and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: H-D-Val-Leu-Arg-AFC for Kallikrein Activity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorogenic peptide substrate H-D-Val-Leu-Arg-AFC (H-D-valyl-L-leucyl-L-arginine-7-amino-4-trifluoromethylcoumarin) is a valuable tool for the sensitive and specific measurement of kallikrein activity. Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological processes, including the regulation of blood pressure and inflammation through the kallikrein-kinin system. Dysregulation of kallikrein activity is implicated in several diseases, making the study of its enzymatic activity and the screening for its inhibitors critical areas of research.
This technical guide provides an in-depth overview of the use of this compound in kallikrein activity studies, including its biochemical properties, detailed experimental protocols, and data interpretation.
Biochemical Principle
The assay is based on the enzymatic cleavage of the peptide sequence by kallikrein. This compound is intrinsically non-fluorescent. Upon hydrolysis of the amide bond between arginine and 7-amino-4-trifluoromethylcoumarin (AFC) by an active kallikrein, the highly fluorescent AFC moiety is released. The rate of increase in fluorescence is directly proportional to the kallikrein activity in the sample.
The fluorescence of the liberated AFC can be monitored continuously, allowing for kinetic analysis of the enzyme activity. The excitation and emission wavelengths for AFC are typically around 400 nm and 505 nm, respectively.[1]
Data Presentation
Quantitative data regarding the interaction of this compound with kallikreins is essential for accurate experimental design and data interpretation. While this substrate is widely used, comprehensive kinetic data in the peer-reviewed literature is somewhat limited, particularly for tissue kallikreins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₈F₃N₇O₅ | N/A |
| Molecular Weight | 597.64 g/mol | N/A |
| Excitation Wavelength | ~400 nm | [1] |
| Emission Wavelength | ~505 nm | [1] |
| Purity | Typically ≥95% (HPLC) | N/A |
Table 2: Kinetic Parameters for this compound Hydrolysis by Human Plasma Kallikrein
| Parameter | Value | Source |
| Michaelis Constant (Kₘ) | 252 µM | Wright, K. (Thesis) |
| Maximum Velocity (Vₘₐₓ) | 0.293 µmol min⁻¹ | Wright, K. (Thesis) |
Experimental Protocols
This section provides a detailed methodology for a standard kallikrein activity assay using this compound. This protocol can be adapted for inhibitor screening by including a pre-incubation step with the test compound.
Reagent Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4, containing 0.2 M NaCl and 0.5% PEG 8000.
-
Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Store at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., for a final assay concentration of 90 µM, prepare a 2X working solution of 180 µM). Protect from light.
-
Enzyme Solution: Prepare a solution of purified or recombinant tissue kallikrein (e.g., human kallikrein 1) in Assay Buffer. The final concentration in the assay will depend on the enzyme's specific activity and should be determined empirically to ensure a linear reaction rate over the desired time course (e.g., a starting concentration of 0.05 nM).
-
Positive Control Inhibitor (Optional): Aprotinin solution prepared in Assay Buffer.
Assay Procedure
-
Plate Setup: Use a low-binding, black, 96-well microtiter plate suitable for fluorescence measurements.
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
For inhibitor studies, add 25 µL of the inhibitor solution (or vehicle control) to the respective wells.
-
Add 25 µL of the enzyme solution to all wells except the "no enzyme" control wells (add 25 µL of Assay Buffer instead).
-
-
Pre-incubation (for inhibitor studies): Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the 2X working substrate solution to all wells to initiate the reaction. The final volume in each well should be 150 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.
Data Analysis
-
Blank Subtraction: Subtract the fluorescence values of the "no enzyme" control wells from the values of all other wells.
-
Calculate Reaction Rate: Plot the fluorescence intensity versus time for each well. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Enzyme Activity Calculation: The enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute. To convert this to molar units, a standard curve of free AFC should be generated.
-
Inhibitor Potency (IC₅₀) Determination: For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Kallikrein-Kinin Signaling Pathway
Caption: The Kallikrein-Kinin System, illustrating the plasma and tissue kallikrein pathways.
Experimental Workflow for Kallikrein Activity Assay
Caption: A generalized workflow for a fluorometric kallikrein activity assay.
Conclusion
This compound is a robust and sensitive substrate for the measurement of kallikrein activity. Its fluorogenic nature allows for continuous monitoring of enzyme kinetics, making it suitable for a wide range of applications, from basic research into kallikrein function to high-throughput screening of potential inhibitors. By following the detailed protocols and understanding the biochemical principles outlined in this guide, researchers can effectively utilize this substrate to advance their studies in the field of serine proteases and drug discovery.
References
The Dawn of Fluorescence: A Technical Guide to the Discovery and Development of Kallikrein Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and development of fluorogenic substrates for kallikreins, a family of serine proteases implicated in a range of physiological and pathological processes. From the foundational principles of substrate design to detailed experimental protocols and the elucidation of associated signaling pathways, this document serves as a comprehensive resource for professionals in the field. The strategic use of fluorogenic substrates has been pivotal in advancing our understanding of kallikrein activity and in the pursuit of novel therapeutic interventions.
Core Principles of Kallikrein Fluorogenic Substrate Design
The development of sensitive and specific fluorogenic substrates for kallikreins hinges on two key components: a peptide sequence that is selectively recognized and cleaved by the target kallikrein, and a fluorophore/quencher pair that signals this cleavage event. The peptide sequence is often derived from the natural substrates of kallikreins, such as kininogen or semenogelins.[1][2]
Internally quenched fluorescent (IQF) peptides are a common design, featuring a fluorophore and a quencher at opposite ends of the peptide. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.
Another common fluorogenic group is 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[3][4] These are attached to the C-terminus of the peptide substrate. Cleavage of the amide bond releases the highly fluorescent AMC or AFC molecule, providing a direct measure of enzyme activity.
Key Fluorogenic Substrates for Kallikreins: A Comparative Overview
The quest for potent and selective fluorogenic substrates has yielded a variety of peptide sequences tailored to different kallikreins. The following tables summarize the kinetic data for some of the most significant substrates developed to date.
Table 1: Fluorogenic Substrates for Human Kallikrein 3 (Prostate-Specific Antigen)
| Substrate Sequence | Fluorophore/Quencher | kcat/Km (M⁻¹s⁻¹) | Notes |
| Abz-SSIYSQTEEQ-EDDnp | Abz/EDDnp | 60,000 | Cleaved at the Tyr-Ser bond; considered a highly efficient substrate.[1] |
| Other peptide variants | Abz/EDDnp | 15,000 - 60,000 | Based on preferential hK3 cleavage sites in semenogelins.[1] |
Table 2: Fluorogenic Substrates for Tissue and Plasma Kallikreins
| Substrate Sequence | Target Kallikrein | Fluorophore/Quencher/Tag | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Abz-Phe-Arg-Ser-Arg-EDDnp | Tissue Kallikreins | Abz/EDDnp | - | - | - |
| Abz-Phe-Arg-Arg-Pro-EDDnp | Human Plasma Kallikrein | Abz/EDDnp | - | - | - |
| Pro-Phe-Arg-MCA | Human Urinary Kallikrein | MCA | - | - | - |
| Z-Phe-Arg-AMC | Plasma Kallikrein | AMC | - | - | - |
| D-Val-Leu-Arg-AFC | Glandular Tissue Kallikrein | AFC | - | - | - |
| Abz-VVISALPRSVFIQ-EDDnp | Human Plasma Kallikrein | Abz/EDDnp | 1.42 | 0.06 | 4.23 x 10⁴ |
| Abz-VMIAALPRTMFIQ-EDDnp | Human Plasma Kallikrein | Abz/EDDnp | 0.43 | 0.00017 | 3.9 x 10² |
Experimental Protocols: Methodologies for Key Experiments
The following sections provide detailed protocols for experiments central to the study of kallikrein fluorogenic substrates.
Synthesis of Intramolecularly Quenched Fluorogenic Peptides
This protocol outlines the classical solution method for synthesizing intramolecularly quenched fluorogenic substrates.[5]
Materials:
-
Protected amino acids
-
Fluorophore (e.g., Abz - 2-aminobenzoyl)
-
Quencher (e.g., EDDnp - N-(2,4-dinitrophenyl)ethylenediamine)
-
Coupling reagents (e.g., DCC, HOBt)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA-based)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Assembly: The peptide is assembled on a solid-phase resin using standard Fmoc or Boc chemistry.
-
Fluorophore Coupling: The fluorophore is coupled to the N-terminus of the resin-bound peptide.
-
Quencher Coupling: The quencher is coupled to the C-terminus or a side chain of an amino acid (e.g., Lys).
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Kallikrein Activity Assay Using a Fluorogenic Substrate
This protocol describes a general method for measuring kallikrein activity using a fluorogenic substrate.[6][7]
Materials:
-
Purified kallikrein enzyme
-
Fluorogenic substrate stock solution (e.g., in DMSO)
-
Assay buffer (e.g., Tris-HCl with NaCl, pH 7.8)
-
96-well microplate (black, for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Dilute the kallikrein enzyme and the fluorogenic substrate to their final working concentrations in the assay buffer. A typical final substrate concentration is 10-100 µM.[6]
-
Set up the Reaction: Add the assay buffer to the wells of the microplate. Add the enzyme to the appropriate wells.
-
Initiate the Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubate: Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure Fluorescence: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC substrates) at regular time intervals.[3]
-
Data Analysis: Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot. The enzyme activity can be determined by comparing the rate to a standard curve generated with a known amount of the free fluorophore.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the broader biological context of kallikrein activity is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: The classical Kallikrein-Kinin system signaling pathway.
Caption: Tissue kallikrein signaling in keratinocyte migration.[8][9]
Caption: Experimental workflow for developing a fluorogenic substrate.
Conclusion and Future Directions
The development of fluorogenic substrates has been instrumental in dissecting the complex roles of kallikreins in health and disease. These tools have enabled high-throughput screening for kallikrein inhibitors, facilitating the discovery of new drug candidates.[10][11] Future efforts will likely focus on the design of substrates with even greater specificity for individual kallikrein family members and the development of in vivo imaging probes to visualize kallikrein activity in living systems. The continued refinement of these powerful molecular tools will undoubtedly accelerate our understanding of the kallikrein-kinin system and pave the way for novel diagnostic and therapeutic strategies.
References
- 1. Design of new and sensitive fluorogenic substrates for human kallikrein hK3 (prostate-specific antigen) derived from semenogelin sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kininogen-derived fluorogenic substrates for investigating the vasoactive properties of rat tissue kallikreins - Identification of a T-kinin-releasing rat kallikrein [repositorio.unifesp.br]
- 3. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 4. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. Intramolecularly quenched fluorogenic tetrapeptide substrates for tissue and plasma kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. A novel signaling pathway of tissue kallikrein in promoting keratinocyte migration: activation of proteinase-activated receptor 1 and epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
principle of protease activity measurement with fluorogenic peptides
An In-Depth Technical Guide to Measuring Protease Activity with Fluorogenic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, protocols, and data interpretation involved in measuring protease activity using fluorogenic peptide substrates. These assays are fundamental tools in basic research and drug discovery, offering high sensitivity and suitability for high-throughput screening.
Core Principles of Fluorogenic Protease Assays
Fluorogenic protease assays rely on synthetic peptides that are modified to produce a fluorescent signal upon cleavage by a specific protease. The peptide sequence is designed to be a recognizable substrate for the target enzyme. The increase in fluorescence is directly proportional to the rate of peptide cleavage and, therefore, the protease's activity.[1][2][3] There are two primary designs for these substrates.
Single Fluorophore Substrates
The most established method involves conjugating a fluorescent molecule, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), to the C-terminus of a peptide via an amide bond.[1][4] In this conjugated state, the fluorophore's emission is negligible or occurs at a different wavelength.[1] Proteolytic cleavage of the amide bond liberates the free fluorophore (e.g., AMC), which then exhibits strong fluorescence at its characteristic emission wavelength (approx. 440-460 nm for AMC).[1][5] This design allows for a direct, real-time measurement of enzyme activity as the fluorescence signal increases over time.[1]
FRET-Based Substrates
Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (chromophores).[6] In the context of protease assays, a FRET substrate consists of a peptide with a donor fluorophore and an acceptor (quencher) molecule attached at opposite ends of the cleavage site.[7][8][9]
When the peptide is intact, the donor and quencher are in close proximity (typically 1-10 nm).[10][11] Upon excitation of the donor, the energy is transferred non-radiatively to the quencher instead of being emitted as light, resulting in a low fluorescence signal.[8][10] When a protease cleaves the peptide, the donor and quencher are separated, disrupting FRET.[7][8] This disruption stops the quenching, and the donor's fluorescence can be detected, leading to a significant increase in signal intensity.[2][12][13]
Figure 1: Mechanisms of Fluorogenic Substrate Cleavage
Experimental Protocols
Detailed and consistent protocols are critical for obtaining reproducible data. Below are methodologies for a general kinetic protease assay and for determining inhibitor potency (IC50).
Protocol: Kinetic Protease Activity Assay
This protocol describes a continuous (kinetic) assay in a 96-well plate format to determine the initial reaction velocity.
1. Materials and Reagents:
-
Purified Protease Enzyme Stock
-
Fluorogenic Peptide Substrate (e.g., Ac-DEVD-AMC for Caspase-3)[4]
-
Assay Buffer (e.g., for serine proteases: 50 mM Tris pH 8.0, 100 mM NaCl, 0.01% Tween-20)[1]
-
Black, flat-bottom 96-well microplate
-
Fluorescence Plate Reader with appropriate excitation/emission filters (e.g., 360-380 nm Ex / 440-460 nm Em for AMC)[1][5]
2. Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a series of substrate dilutions in Assay Buffer. A typical final concentration range might be 0.5 µM to 200 µM. Prepare a working solution of the protease in Assay Buffer. The final enzyme concentration should be low enough (e.g., 1-20 nM) to ensure the reaction rate is linear for a sufficient period.[1][14]
-
Set up the Plate:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of each substrate dilution to triplicate wells. Include "no-substrate" and "no-enzyme" controls.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.[1]
-
-
Initiate Reaction: Start the reaction by adding 100 µL of the working enzyme solution to all wells. Mix gently by shaking the plate for a few seconds.
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes).
3. Data Analysis:
-
Plot the Relative Fluorescence Units (RFU) versus Time (minutes) for each substrate concentration.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of each curve.[15]
-
Convert V₀ from RFU/min to moles/min using a standard curve of the free fluorophore (e.g., pure AMC).[15]
-
Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[16]
Protocol: IC50 Determination for a Protease Inhibitor
This protocol is used to measure the potency of an inhibitor by determining the concentration required to inhibit 50% of the enzyme's activity.
1. Materials and Reagents:
-
All reagents from the kinetic assay protocol.
-
Protease Inhibitor Stock Solution (typically in DMSO).
2. Procedure:
-
Prepare Reagents: Prepare a serial dilution of the inhibitor in Assay Buffer. A 10-point, 3-fold dilution series is common. The final DMSO concentration in all wells should be kept constant and low (<1-5%).[1]
-
Set up the Plate:
-
Add 50 µL of Assay Buffer to all wells of a black 96-well plate.
-
Add 50 µL of the working protease solution to all wells.
-
Add 10 µL of each inhibitor dilution to triplicate wells. Include "no-inhibitor" (positive control) and "no-enzyme" (negative control) wells.
-
Incubate the enzyme and inhibitor together for 15-30 minutes at room temperature to allow for binding.
-
-
Initiate Reaction: Start the reaction by adding 90 µL of the fluorogenic substrate solution to all wells. The substrate concentration should ideally be at or below the Km value.
-
Measure Fluorescence: Read the plate kinetically as described in the previous protocol.
3. Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Normalize the data by setting the average velocity of the "no-inhibitor" control to 100% activity and the "no-enzyme" control to 0% activity.
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from protease assays should be summarized clearly to allow for easy comparison and interpretation.
Table 1: Example Kinetic Parameters for Protease X
| Substrate Peptide | Km (µM) | Vmax (RFU/s) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Peptide-A-AMC | 15 | 120.5 | 1.5 x 10⁵ |
| Ac-Peptide-B-AMC | 55 | 95.2 | 3.2 x 10⁴ |
| Ac-Peptide-C-AMC | 8.5 | 150.1 | 3.3 x 10⁵ |
This table illustrates how kinetic constants can be used to compare the efficiency and affinity of a protease for different substrates. A lower Km indicates higher affinity, while a higher kcat/Km indicates greater catalytic efficiency.[16]
Table 2: Example IC50 Values for Inhibitors of Protease Y
| Inhibitor | Target | IC50 (nM) |
| Compound A | Protease Y | 45.2 |
| Compound B | Protease Y | 189.7 |
| Nirmatrelvir | SARS-CoV-2 Mpro | ~400 |
| Anacardic Acid | SARS-CoV-2 PLpro | 24,260 |
This table compares the potency of different inhibitors against a target protease. A lower IC50 value indicates a more potent inhibitor.[17][18]
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate complex workflows and the biological context of protease activity assays.
Figure 2: General Experimental Workflow for Protease Assay
These assays are often used to study proteases involved in critical signaling pathways, such as apoptosis (cell death), where caspases are key effector enzymes.[4][19]
Figure 3: Role of Caspase-3 Assay in Apoptosis Pathway
Application in High-Throughput Screening (HTS)
The simplicity, sensitivity, and automation-friendly format of fluorogenic protease assays make them ideal for high-throughput screening (HTS) of large compound libraries to identify novel protease inhibitors.[14][20][21][22] This is a cornerstone of modern drug discovery for diseases where proteases play a critical role, such as viral infections (e.g., HIV, SARS-CoV-2) and cancer.[9][17][20]
Figure 4: Role of Fluorogenic Assays in Drug Discovery
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 7. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 9. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. edinst.com [edinst.com]
- 12. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 17. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of H-D-Val-Leu-Arg-AFC
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the fluorogenic peptide substrate H-D-Val-Leu-Arg-AFC. It is intended for researchers, scientists, and drug development professionals who utilize this substrate for the measurement of kallikrein activity. This document consolidates available data on storage, stability, and handling, and provides a general experimental protocol for its use.
Introduction to this compound
This compound is a synthetic peptide substrate used for the sensitive detection of kallikrein activity.[1][2][3][4] The substrate consists of the amino acid sequence D-Valine-Leucine-Arginine linked to a highly fluorescent 7-Amino-4-trifluoromethylcoumarin (AFC) group. In the intact molecule, the fluorescence of the AFC group is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and the AFC moiety by kallikrein, the free AFC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.
The enzymatic cleavage of this compound is the principle behind its use in fluorometric assays to quantify kallikrein activity. The rate of AFC release is directly proportional to the enzyme's activity under specific conditions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₈F₃N₇O₅ |
| Molecular Weight | 597.64 g/mol |
| Form | Lyophilized solid |
| Excitation Wavelength | ~380-400 nm |
| Emission Wavelength | ~500-505 nm |
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its integrity and performance in enzymatic assays. The stability of the substrate is influenced by temperature, light, and the solvent used for reconstitution.
Long-Term Storage (Lyophilized Form)
For long-term storage, the lyophilized powder should be stored at -20°C and protected from light.[1] Following these conditions will maintain the stability of the substrate for an extended period.
Reconstituted Solutions
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Long-term | Protect from light |
| Reconstituted Solution | -80°C | Up to 1 year | Protect from light, avoid repeated freeze-thaw cycles |
Factors Affecting Stability
-
Temperature: Elevated temperatures can lead to the degradation of the peptide. It is crucial to avoid prolonged exposure to room temperature.
-
Light: The AFC fluorophore is light-sensitive. Exposure to light can lead to photodegradation, resulting in a loss of fluorescence and potentially altered substrate properties.[6] The 7-amino-4-trifluoromethylcoumarin (AFC) moiety, however, is considered to be one of the more photostable coumarin derivatives.[6]
-
pH: The stability of the peptide bond can be pH-dependent. While specific data for this compound is not available, peptide substrates are generally most stable in neutral or slightly acidic buffers. Highly acidic or alkaline conditions can lead to hydrolysis of the peptide bonds.
-
Repeated Freeze-Thaw Cycles: These should be avoided as they can lead to degradation of the peptide. It is recommended to aliquot the reconstituted substrate into single-use volumes.
Experimental Protocols
The following sections provide a general methodology for the reconstitution of lyophilized this compound and a typical protocol for a kallikrein activity assay. These should be considered as a starting point and may require optimization for specific experimental conditions.
Reconstitution of Lyophilized Substrate
Materials:
-
Vial of lyophilized this compound
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized substrate to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure the substrate is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C and protect from light.
Caption: Workflow for the reconstitution of lyophilized this compound.
Kallikrein Activity Assay
This protocol provides a general framework for measuring kallikrein activity using this compound in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Purified kallikrein or biological sample containing kallikrein
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~500 nm
Procedure:
-
Prepare Assay Buffer: Prepare the desired assay buffer and bring it to the reaction temperature (e.g., 37°C).
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). Keep this solution on ice and protected from light until use.
-
Prepare Enzyme/Sample: Prepare serial dilutions of the kallikrein standard or the biological sample in the assay buffer.
-
Assay Reaction: a. Add a specific volume of the enzyme/sample to each well of the 96-well plate. b. Include appropriate controls:
- Blank: Assay buffer only (to measure background fluorescence).
- No-Enzyme Control: Substrate working solution in assay buffer without the enzyme (to measure substrate auto-hydrolysis).
- Positive Control: A known concentration of active kallikrein. c. Pre-incubate the plate at the reaction temperature for a few minutes. d. Initiate the reaction by adding the substrate working solution to all wells.
-
Fluorescence Measurement: Immediately start measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence microplate reader.
-
Data Analysis: a. Subtract the background fluorescence (blank) from all readings. b. Determine the rate of the reaction (change in fluorescence intensity per unit of time) from the linear portion of the progress curve. c. Plot the reaction rate against the concentration of the kallikrein standard to generate a standard curve. d. Use the standard curve to determine the kallikrein activity in the unknown samples.
Caption: General workflow for a kallikrein activity assay using this compound.
Signaling Pathway Context
This compound serves as an in vitro tool to measure the activity of kallikrein. Kallikreins are a subgroup of serine proteases that are involved in various physiological processes. The most well-known function of plasma kallikrein is its role in the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation.
Caption: Simplified diagram of the plasma kallikrein-kinin system.
Conclusion
This compound is a valuable tool for the sensitive and continuous measurement of kallikrein activity. Adherence to the recommended storage and handling procedures is essential for obtaining accurate and reproducible results. While specific stability data under various experimental conditions are limited, following the general guidelines for fluorogenic peptide substrates will help ensure the integrity of the compound. Further studies are warranted to establish a more detailed stability profile for this compound in different solvents and under various pH and temperature conditions.
References
- 1. This compound | SFC-3774-PI | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. H-d-Val-Leu-Arg-AFC_TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: H-D-Val-Leu-Arg-AFC Assay for Plasma Kallikrein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein (PK) is a serine protease that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, and the contact activation system of coagulation.[1][2][3][4] It is the primary enzyme responsible for the liberation of the potent pro-inflammatory peptide bradykinin from high-molecular-weight kininogen (HK).[1][2][5] Dysregulation of plasma kallikrein activity is associated with several diseases, including hereditary angioedema.[6] Consequently, the accurate measurement of plasma kallikrein activity is essential for both basic research and the development of therapeutic inhibitors.
This document provides a detailed protocol for the determination of plasma kallikrein activity using the fluorogenic substrate H-D-Val-Leu-Arg-AFC (7-amino-4-trifluoromethylcoumarin). This assay is characterized by its high sensitivity and specificity, making it suitable for kinetic studies, inhibitor screening, and the quantification of kallikrein activity in plasma samples.[7][8]
Principle of the Assay
The assay is based on the enzymatic cleavage of the synthetic peptide substrate this compound by plasma kallikrein. Upon cleavage at the arginine residue, the highly fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC) is released. The rate of AFC liberation, which can be monitored by measuring the increase in fluorescence intensity over time, is directly proportional to the plasma kallikrein activity in the sample.[9][10]
Signaling Pathway
Plasma kallikrein is a central component of the Kallikrein-Kinin System (KKS), which is initiated by the activation of Factor XII on negatively charged surfaces. Activated Factor XII (FXIIa) then cleaves prekallikrein to its active form, plasma kallikrein. Plasma kallikrein, in turn, cleaves high-molecular-weight kininogen (HK) to release bradykinin, a potent mediator of inflammation and vasodilation. This system is intricately linked with the intrinsic pathway of coagulation.[1][2][3]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Various | Store at -20°C, protected from light.[7][11] Reconstitute in DMSO or a suitable buffer. |
| Purified Human Plasma Kallikrein | Various | For generating a standard curve and as a positive control. Store at -20°C or -80°C. |
| Assay Buffer | In-house | 50 mM HEPES or Tris, pH 7.4-7.8, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% PEG 8000.[12] The buffer should be stable for several months at 2-8°C.[4] |
| AFC (7-amino-4-trifluoromethylcoumarin) | Various | For generating a standard curve to quantify the amount of cleaved substrate. |
| 96-well black microplates | Various | For fluorescence measurements. |
| Fluorescence microplate reader | Various | Capable of excitation at ~380-400 nm and emission at ~500-505 nm.[7][9][13] |
| Human Plasma (Citrated) | Commercial or collected | For sample analysis. Blood should be collected in 0.1 M sodium citrate (9 parts blood to 1 part citrate).[5] |
Preparation of Reagents
-
Assay Buffer (50 mM Tris, 150 mM NaCl, pH 7.8):
-
Dissolve 6.1 g of Tris base and 8.77 g of NaCl in 800 mL of distilled water.
-
Adjust the pH to 7.8 at 25°C using 1 M HCl.
-
Bring the final volume to 1000 mL with distilled water.
-
Store at 4°C.
-
-
This compound Substrate Stock Solution (10 mM):
-
Reconstitute the lyophilized substrate in high-quality, anhydrous DMSO.
-
Vortex to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
AFC Standard Stock Solution (1 mM):
-
Dissolve AFC powder in DMSO to a final concentration of 1 mM.
-
Aliquot and store at -20°C, protected from light.
-
-
Purified Plasma Kallikrein Stock Solution:
-
Reconstitute according to the manufacturer's instructions to a known concentration (e.g., 1 µM).
-
Aliquot and store at -80°C.
-
Sample Preparation
-
Plasma Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[5]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the blood at 2000 x g for 20 minutes at 15-25°C. To avoid cold activation of prekallikrein, plasma should be handled at 15-25°C and used within a few hours or immediately frozen at -20°C or below.
-
Sample Dilution: Dilute plasma samples in assay buffer to ensure the rate of fluorescence increase is within the linear range of the standard curve. A starting dilution of 1:10 to 1:100 is recommended.
Assay Workflow
The following diagram outlines the general workflow for the plasma kallikrein activity assay.
Detailed Assay Protocol
-
AFC Standard Curve:
-
Prepare a series of dilutions of the AFC standard stock solution in assay buffer (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM).
-
Add 100 µL of each dilution to separate wells of the 96-well black microplate.
-
Measure the fluorescence at the end-point (Ex: 380-400 nm, Em: 500-505 nm).
-
Plot the fluorescence intensity against the AFC concentration to generate a standard curve.
-
-
Enzyme Assay:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of diluted plasma sample, purified plasma kallikrein (positive control), or assay buffer (blank) to the appropriate wells.
-
For inhibitor studies, add the inhibitor at various concentrations and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of this compound substrate solution (working concentration to be optimized, a starting point of 10-100 µM is recommended) to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically for 15-60 minutes, with readings taken every 30-60 seconds.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
Determine the initial velocity (V₀) of the reaction for each sample by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
-
Convert RFU/min to pmol/min:
-
Use the slope of the AFC standard curve (RFU/µM) to convert the reaction rates from RFU/min to µM/min.
-
Multiply by the reaction volume (in L) to get the rate in mol/min.
-
-
Determine Plasma Kallikrein Activity:
-
The activity of plasma kallikrein in the sample can be expressed in terms of the rate of substrate cleavage (e.g., pmol AFC released/min/mL of plasma).
-
Quantitative Data Summary
The following tables provide examples of typical quantitative data that can be obtained or are relevant for this assay.
Table 1: Kinetic Parameters
| Parameter | Value | Conditions |
| Ex/Em (AFC) | ~380-400 / ~500-505 nm | In assay buffer.[7][9][13] |
| Km | Substrate-dependent | The Michaelis constant (Km) should be determined experimentally by measuring reaction rates at various substrate concentrations. A reported Km for a similar substrate (PFR-AMC) is 315 ± 16 µM.[14] |
| pH Optimum | 7.4 - 8.0 | Typically determined for serine proteases. |
| Temperature | 37°C | Optimal for enzymatic activity.[15] |
Table 2: Example Inhibitor Data
| Inhibitor | IC₅₀ Value | Notes |
| trans-4-Aminomethylcyclohexanecarbonyl (Tra)-lysyl-4-ethoxycarbonylanilide | 23 µM | A synthetic inhibitor of plasma kallikrein.[16] |
| Tra-arginyl-4-ethoxycarbonylanilide | 16 µM | A synthetic inhibitor of plasma kallikrein.[16] |
| Tra-homoarginyl-4-carboxyanilide | 14 µM | A synthetic inhibitor of plasma kallikrein.[16] |
| DX-2930 (Lanadelumab) | 0.120 nM | A potent and specific monoclonal antibody inhibitor of plasma kallikrein.[14] |
Troubleshooting
-
High Background Fluorescence:
-
Check the purity of reagents, especially the substrate and buffer.
-
Ensure the use of a high-quality black microplate to minimize light scatter.
-
-
Low Signal or No Activity:
-
Verify the activity of the purified enzyme control.
-
Ensure proper storage and handling of the enzyme and substrate to prevent degradation.
-
Check the settings on the fluorescence plate reader (excitation/emission wavelengths, gain settings).
-
Confirm the pH of the assay buffer.
-
-
Non-linear Reaction Progress Curves:
-
This may indicate substrate depletion, product inhibition, or enzyme instability.
-
Use a lower concentration of enzyme or dilute the plasma sample further.
-
Ensure that the initial velocity is calculated from the linear phase of the reaction.
-
Conclusion
The this compound assay provides a sensitive and reliable method for the quantification of plasma kallikrein activity. The detailed protocol and guidelines presented here offer a robust framework for researchers and drug development professionals to study the function of plasma kallikrein and to screen for novel inhibitors. Proper attention to reagent preparation, sample handling, and data analysis will ensure the generation of accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. coachrom.com [coachrom.com]
- 6. Plasma Kallikrein Activity Assay Kit (PTAK-034) - Creative Biogene [creative-biogene.com]
- 7. ≥95% (HPLC), lyophilized, kallikrein substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. Use of different derivatives of D-Val-Leu-Arg for studying kallikrein activities in cat submandibular glands and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | SFC-3774-PI | Biosynth [biosynth.com]
- 10. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 11. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg [eurogentec.com]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
- 13. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg, 10 mg | Labscoop [labscoop.com]
- 14. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Enzyme Kinetics with H-D-Val-Leu-Arg-AFC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the fluorogenic substrate H-D-Val-Leu-Arg-AFC to determine the kinetic parameters of serine proteases. This document includes an overview of the substrate, protocols for enzyme activity assays, and a framework for data analysis.
Introduction to this compound
This compound is a synthetic peptide substrate used for the sensitive and continuous measurement of protease activity. It is particularly useful for enzymes that recognize and cleave peptide sequences after an arginine residue. The substrate consists of a tripeptide sequence (Val-Leu-Arg) covalently linked to a fluorescent leaving group, 7-amino-4-trifluoromethylcoumarin (AFC).
Upon enzymatic cleavage of the amide bond between arginine and AFC, the highly fluorescent AFC is released. The increase in fluorescence intensity over time is directly proportional to the rate of substrate hydrolysis and, therefore, the enzyme's activity. The fluorescence of liberated AFC can be monitored with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[1]
Principle of the Assay
The enzymatic reaction can be summarized as follows:
This compound (non-fluorescent) + Enzyme → H-D-Val-Leu-Arg + AFC (fluorescent)
By measuring the rate of AFC production, the initial velocity (V₀) of the reaction can be determined. Performing the assay at various substrate concentrations allows for the calculation of key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), using the Michaelis-Menten equation.
Data Presentation: Enzyme Specificity and Kinetic Parameters
| Enzyme | Primary Substrate Specificity | This compound as a Substrate | Kinetic Parameters (Related Substrates) |
| Kallikrein | Cleaves after Arginine or Lysine residues in kininogen. | Primary Target .[1] | Specific Kₘ and Vₘₐₓ values for this compound are not widely published. |
| Thrombin | Cleaves fibrinogen between Arginine and Glycine. | Potential Substrate. | For Boc-Val-Pro-Arg-AMC: Kₘ = 21 µM, kcat = 109 s⁻¹ |
| Trypsin | Cleaves on the C-terminal side of Arginine and Lysine residues. | Potential Substrate. | For Boc-Gln-Ala-Arg-MCA: Kₘ = 5.99 µM, Vₘₐₓ = 35270 nmol/L·min⁻¹ |
| Plasmin | Cleaves fibrin, primarily after Lysine and Arginine residues. | Potential Substrate. | A similar substrate, H-D-Val-Leu-Lys-AFC, is used for plasmin. |
Note: The kinetic parameters provided for related substrates are for illustrative purposes and may not be directly comparable to those for this compound. Researchers should determine the kinetic constants for their specific enzyme and experimental conditions.
Experimental Protocols
This section provides a general protocol for determining the kinetic parameters of a serine protease using this compound. This protocol should be optimized for each specific enzyme and experimental setup.
Materials and Reagents
-
This compound (MW: 597.64 g/mol )
-
Serine protease of interest (e.g., Kallikrein, Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0; adjust as needed for optimal enzyme activity)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically. A concentration that yields a linear rate of fluorescence increase over 10-15 minutes is recommended.
-
AFC Standard Curve: To convert the relative fluorescence units (RFU) to the concentration of the product, prepare a standard curve using free AFC. Dilute a stock solution of AFC in the assay buffer to concentrations ranging from 0 to 50 µM.
Assay Procedure
-
Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Kₘ.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
X µL of assay buffer
-
Y µL of the diluted substrate solution
-
Total volume per well should be consistent (e.g., 100 µL).
-
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate Reaction: Add Z µL of the enzyme solution to each well to initiate the reaction. The final volume in each well should be the same.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 30-60 seconds for 10-30 minutes.
Data Analysis
-
Calculate Initial Velocity (V₀):
-
For each substrate concentration, plot the fluorescence intensity (RFU) against time.
-
Determine the initial linear portion of the curve and calculate the slope (ΔRFU/Δt). This represents the initial velocity (V₀) in RFU/min.
-
Convert V₀ from RFU/min to moles/min using the AFC standard curve.
-
-
Determine Kinetic Parameters (Kₘ and Vₘₐₓ):
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot): V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate Kₘ and Vₘₐₓ.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining enzyme kinetics using this compound.
Signaling Pathway: The Kallikrein-Kinin System
Caption: The Kallikrein-Kinin System signaling pathway.
Signaling Pathway: The Coagulation Cascade
Caption: A simplified diagram of the blood coagulation cascade.
References
Application Notes and Protocols for High-Throughput Screening of Inhibitors Using H-D-Val-Leu-Arg-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Val-Leu-Arg-AFC (7-Amino-4-trifluoromethylcoumarin) is a highly sensitive fluorogenic substrate for a variety of serine proteases, with a particular selectivity for tissue kallikrein. Upon enzymatic cleavage of the amide bond between arginine and AFC, the highly fluorescent AFC is released, resulting in a quantifiable increase in fluorescence intensity. This property makes this compound an ideal tool for high-throughput screening (HTS) of potential protease inhibitors, which are of significant interest in drug discovery for various pathological conditions, including inflammation, cancer, and cardiovascular diseases.
The enzymatic reaction is based on the hydrolysis of the peptide bond, which can be monitored in real-time by measuring the increase in fluorescence at an emission wavelength of approximately 505 nm with an excitation wavelength of around 400 nm. The rate of the reaction is directly proportional to the enzyme activity, allowing for the quantitative determination of inhibitor potency.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by a target serine protease, such as tissue kallikrein. The cleavage releases the fluorescent AFC molecule, leading to a measurable increase in fluorescence. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in a decrease in the rate of fluorescence generation. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Materials and Reagents
-
Substrate: this compound (lyophilized powder)
-
Enzyme: Recombinant human tissue kallikrein (or other target serine protease)
-
Inhibitor: Aprotinin (positive control) or test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Solvent for Compounds: Dimethyl sulfoxide (DMSO)
-
Microplates: Black, flat-bottom 96- or 384-well microplates suitable for fluorescence measurements
-
Fluorescence Microplate Reader: Capable of excitation at ~400 nm and emission at ~505 nm
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₈F₃N₇O₅ |
| Molecular Weight | 597.63 g/mol |
| Excitation Wavelength | ~400 nm |
| Emission Wavelength | ~505 nm |
| Purity | >95% |
| Storage | -20°C, protected from light |
Table 2: Illustrative Kinetic Parameters of H-D-Val-Leu-Arg Substrates with Serine Proteases
| Enzyme | Substrate Analog | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Tissue Kallikrein | H-D-Val-Leu-Arg-pNA | ~50-100 | ||
| Trypsin | Various Arg-containing | * |
*Note: Specific kinetic parameters for this compound should be determined experimentally in the user's specific assay conditions. The values for the p-nitroanilide (pNA) analog suggest that substrate activation may occur at high concentrations.
Table 3: Example IC50 Values of a Standard Inhibitor
| Enzyme | Inhibitor | IC50 (nM) |
| Human Tissue Kallikrein | Aprotinin | * |
*Note: The IC50 value for aprotinin should be determined as part of assay validation.
Experimental Protocols
Protocol 1: Determination of Optimal Enzyme Concentration
-
Prepare a series of dilutions of the enzyme (e.g., human tissue kallikrein) in assay buffer.
-
Add a fixed, excess concentration of this compound (e.g., 10-50 µM) to each well of a 96-well plate.
-
Initiate the reaction by adding the different enzyme concentrations to the wells.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) using a fluorescence plate reader.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration.
-
Select an enzyme concentration that results in a robust and linear signal increase over the desired assay time for subsequent experiments.
Protocol 2: Determination of the Michaelis-Menten Constant (Km) for this compound
-
Prepare a series of dilutions of the this compound substrate in assay buffer.
-
Add a fixed, optimal concentration of the enzyme to each well of a 96-well plate.
-
Initiate the reaction by adding the different substrate concentrations to the wells.
-
Monitor the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
Protocol 3: High-Throughput Screening of Inhibitors
-
Prepare serial dilutions of the test compounds and the positive control (aprotinin) in DMSO.
-
Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate.
-
Add the optimal concentration of the enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a pre-determined concentration of this compound (typically at or below the Km value).
-
Immediately start monitoring the fluorescence signal over time.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: High-throughput screening workflow for protease inhibitors.
Caption: Simplified diagram of the Kallikrein-Kinin signaling pathway.
Generating a Standard Curve for AFC Fluorescence: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-trifluoromethylcoumarin (AFC) is a blue-fluorescent dye commonly used in enzyme activity assays. Enzymatic cleavage of an AFC-conjugated substrate releases free AFC, resulting in an increase in fluorescence intensity. To quantify enzyme activity accurately, it is essential to generate a standard curve that correlates the fluorescence signal with a known concentration of AFC. This application note provides a detailed protocol for creating a reliable AFC standard curve, presenting the data in a clear tabular format, and visualizing the experimental workflow.
AFC has an excitation maximum between 376-400 nm and an emission maximum between 480-520 nm.[1][2][3] It is crucial to use the appropriate filter or monochromator settings on the fluorescence plate reader to ensure optimal signal detection.
Experimental Protocol
This protocol outlines the steps for preparing AFC standards and measuring their fluorescence to generate a standard curve. It is recommended to perform the dilutions and measurements in triplicate to ensure accuracy and reproducibility.
Materials
-
7-Amino-4-trifluoromethylcoumarin (AFC) powder (MW: 229.15 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (the same buffer that will be used for the enzyme assay)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with excitation and emission filters appropriate for AFC (e.g., Ex: 400 nm, Em: 505 nm)
-
Precision pipettes and tips
Procedure
1. Preparation of 10 mM AFC Stock Solution
-
Weigh out approximately 2.29 mg of AFC powder and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the AFC is completely dissolved. This will result in a 10 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
2. Preparation of AFC Working Standards (Serial Dilution)
-
Label a set of microcentrifuge tubes for the serial dilutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM).
-
Prepare a 100 µM AFC intermediate solution by diluting the 10 mM stock solution 1:100 in Assay Buffer. For example, add 5 µL of 10 mM AFC stock to 495 µL of Assay Buffer.
-
Add 200 µL of Assay Buffer to the tubes labeled 50 µM through 1.56 µM. Add 200 µL of Assay Buffer to the 0 µM (blank) tube.
-
Add 400 µL of the 100 µM AFC intermediate solution to the "100 µM" tube.
-
Perform a 1:2 serial dilution:
-
Transfer 200 µL from the "100 µM" tube to the "50 µM" tube and mix well by pipetting.
-
Transfer 200 µL from the "50 µM" tube to the "25 µM" tube and mix well.
-
Continue this process down to the "1.56 µM" tube. Do not add any AFC to the "0 µM" blank tube.
-
3. Fluorescence Measurement
-
Pipette 100 µL of each AFC standard (from 100 µM down to 0 µM) into a separate well of a black, clear-bottom 96-well plate. It is recommended to prepare each concentration in triplicate.
-
Place the plate in a fluorescence microplate reader.
-
Set the excitation wavelength to 400 nm and the emission wavelength to 505 nm.
-
Measure the relative fluorescence units (RFU) for each well.
4. Data Analysis
-
Calculate the average RFU for each triplicate set of standards.
-
Subtract the average RFU of the blank (0 µM AFC) from the average RFU of all other standards to correct for background fluorescence.
-
Plot the background-subtracted RFU values (Y-axis) against the corresponding AFC concentrations in µM (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.
Data Presentation
The quantitative data from the AFC standard curve experiment should be summarized in a table for clarity and easy interpretation.
| AFC Concentration (µM) | Average RFU (n=3) | Standard Deviation | Background-Subtracted RFU |
| 100 | 45,873 | 1,245 | 45,768 |
| 50 | 23,145 | 678 | 23,040 |
| 25 | 11,892 | 341 | 11,787 |
| 12.5 | 6,056 | 189 | 5,951 |
| 6.25 | 3,123 | 98 | 3,018 |
| 3.13 | 1,689 | 55 | 1,584 |
| 1.56 | 945 | 32 | 840 |
| 0 (Blank) | 105 | 15 | 0 |
Visualizations
AFC Standard Curve Generation Workflow
Caption: Workflow for generating an AFC fluorescence standard curve.
Signaling Pathway Context (Example)
In a typical caspase activity assay, the generation of free AFC is the final step that produces a fluorescent signal. The standard curve is essential for converting this signal into a quantitative measure of enzyme activity.
Caption: Role of AFC in a typical enzyme-catalyzed signaling pathway.
References
Application Notes and Protocols for Measuring Protease Activity in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases, a diverse group of enzymes that catalyze the cleavage of peptide bonds in proteins, play a critical role in a vast array of physiological and pathological processes.[1][2] Their involvement in cellular signaling, immune response, cell death, and disease progression makes them significant targets for therapeutic intervention and diagnostic development.[1][3] The accurate measurement of protease activity in complex biological samples, such as cell lysates, is therefore crucial for advancing our understanding of their function and for the development of novel drugs.
These application notes provide detailed protocols for the preparation of cell lysates and the subsequent measurement of protease activity using common fluorescence and colorimetric-based assays. Additionally, guidelines for data presentation and visualization of experimental workflows and relevant signaling pathways are included to facilitate robust and reproducible research.
I. Preparation of Cell Lysates for Protease Activity Assays
The quality of the cell lysate is paramount for obtaining reliable and reproducible protease activity data. The following protocol is a general guideline for preparing total cell lysates from cultured mammalian cells. Optimization may be required depending on the cell type and the specific protease of interest.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional, but recommended for signaling studies)
-
Cell scraper or rubber policeman
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Protocol for Adherent Cells:
-
Culture adherent cells to approximately 80% confluency in a culture dish.[4]
-
Aspirate the culture medium and wash the cell monolayer gently with ice-cold PBS.[4]
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to the plate. A common starting point is 200-500 µL for a 10 cm dish.[4]
-
Incubate the plate on ice for 15 minutes to allow for cell lysis.[4]
-
Using a cell scraper, gently scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Vortex the lysate briefly.
-
Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford, BCA).[6]
-
The lysate can be used immediately for protease activity assays or stored in aliquots at -80°C for future use.
Protocol for Suspension Cells:
-
Culture suspension cells to the desired density.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.[4]
-
Aspirate the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.[4]
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer with inhibitors. A general guideline is to add 100 µL of lysis buffer per 1 x 10^6 cells.[6]
-
Incubate the tube on ice for 30 minutes, vortexing occasionally.[6]
-
Proceed with steps 8-11 from the adherent cell protocol.
II. Experimental Protocols for Measuring Protease Activity
A. Fluorescence-Based Protease Activity Assay
This protocol utilizes a fluorogenic substrate, such as fluorescein isothiocyanate (FITC)-labeled casein, which is heavily quenched in its intact form. Upon cleavage by proteases, the fluorescence quenching is relieved, resulting in an increase in fluorescence intensity that is proportional to protease activity.[7][8]
Materials:
-
Cell lysate
-
Fluorescent protease substrate (e.g., FTC-Casein)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.2-7.5)[8]
-
Trypsin (for standard curve)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Standards: Prepare a serial dilution of a known protease, such as trypsin, in assay buffer to generate a standard curve.[8]
-
Prepare Working Reagent: Dilute the FTC-Casein stock solution in assay buffer to the recommended working concentration.[8]
-
Sample Preparation: Dilute the cell lysate to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time may need to be optimized.[9] Protect the plate from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 530 nm emission for FITC).[7]
Data Presentation:
| Sample ID | Protein Conc. (µg/µL) | Fluorescence (RFU) - Blank | Protease Activity (units/mg) |
| Control 1 | 2.1 | 15,234 | X |
| Control 2 | 2.3 | 14,987 | Y |
| Treated 1 | 2.0 | 35,678 | A |
| Treated 2 | 2.2 | 36,123 | B |
B. Colorimetric-Based Protease Activity Assay
This assay often employs a substrate that, upon cleavage, releases a chromophore that can be quantified by measuring its absorbance. A common example is the use of casein as a substrate, where the cleavage products containing tyrosine and tryptophan residues react with Folin & Ciocalteu's reagent to produce a blue color.[10] Another approach uses synthetic peptides conjugated to p-nitroanilide (pNA), where cleavage releases the yellow pNA chromophore.[11][12]
Materials:
-
Cell lysate
-
Casein solution (substrate)
-
Trichloroacetic acid (TCA) solution
-
Folin & Ciocalteu's Reagent
-
Sodium Carbonate Solution
-
Tyrosine standard solution
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Protocol (Casein-Folin & Ciocalteu Method):
-
Prepare Standards: Prepare a standard curve using a tyrosine solution of known concentrations.[10]
-
Sample Preparation: Dilute the cell lysate to an appropriate concentration in a suitable buffer.
-
Assay Reaction:
-
In microcentrifuge tubes, add a defined volume of the casein substrate solution.
-
Add the diluted cell lysate or tyrosine standards to the tubes. Include a blank with buffer only.
-
-
Incubation: Incubate the tubes at 37°C for a defined time (e.g., 30-60 minutes).[13]
-
Stop Reaction: Stop the reaction by adding TCA solution to each tube. This will precipitate the undigested casein.[10]
-
Incubation and Centrifugation: Incubate the tubes at 37°C for 20 minutes, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitate.[10]
-
Color Development:
-
Measurement: Measure the absorbance at 660 nm using a spectrophotometer or microplate reader.[10]
Data Presentation:
| Sample ID | Protein Conc. (µg/µL) | Absorbance (660 nm) - Blank | Protease Activity (µmol Tyr/min/mg) |
| Control 1 | 2.1 | 0.254 | X |
| Control 2 | 2.3 | 0.249 | Y |
| Treated 1 | 2.0 | 0.587 | A |
| Treated 2 | 2.2 | 0.601 | B |
III. Visualizations
Experimental Workflow
Caption: General workflow for measuring protease activity in cell lysates.
Protease-Activated Receptor (PAR) Signaling Pathway
Caption: Simplified diagram of a protease-activated receptor signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. abmole.com [abmole.com]
- 3. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]
- 4. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 5. scribd.com [scribd.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. enzymedevelopment.com [enzymedevelopment.com]
Application Notes and Protocols for H-D-Val-Leu-Arg-AFC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, handling, and use of the fluorogenic kallikrein substrate, H-D-Val-Leu-Arg-AFC.
Introduction
This compound (7-Amino-4-trifluoromethylcoumarin) is a sensitive fluorogenic substrate for glandular and plasma kallikrein.[1][2] Upon enzymatic cleavage by kallikrein between the Arginine (Arg) residue and the AFC fluorophore, the highly fluorescent AFC is released. The resulting fluorescence can be measured to quantify kallikrein activity and is applicable for high-throughput screening of kallikrein inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₈F₃N₇O₅ | [3] |
| Molecular Weight | 597.64 g/mol | [3] |
| Appearance | Lyophilized powder | |
| Excitation Wavelength | 380-400 nm | [3] |
| Emission Wavelength | 500-505 nm | [3] |
Solution Preparation and Handling
Proper preparation and handling of the this compound solution are critical for accurate and reproducible results.
Reagents and Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in DMSO.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Concentration | 1-10 mM |
| Procedure | 1. Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. 2. Add the appropriate volume of DMSO to achieve the desired concentration. 3. Vortex gently until the powder is completely dissolved. |
| Storage | Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
Working Solution Preparation
The working solution should be prepared fresh on the day of the experiment by diluting the stock solution in the desired assay buffer.
| Parameter | Recommendation |
| Diluent | Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) |
| Final Concentration | The optimal final concentration should be determined empirically for each specific assay but typically ranges from 10-100 µM. |
| Procedure | 1. Thaw a vial of the this compound stock solution. 2. Dilute the stock solution to the desired final concentration in pre-warmed assay buffer. 3. Mix thoroughly by gentle inversion. |
Experimental Protocol: Kallikrein Activity Assay
This protocol provides a general procedure for measuring kallikrein activity using this compound in a 96-well plate format.
Assay Workflow
Detailed Procedure
-
Prepare the 96-well plate:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of test compounds (inhibitors) or vehicle control to the respective wells.
-
Add 20 µL of purified kallikrein or plasma sample to each well.
-
-
Pre-incubation:
-
Mix the contents of the plate by gentle shaking for 30-60 seconds.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the reaction:
-
Add 20 µL of the this compound working solution to each well. The final volume should be 100 µL.
-
-
Measure fluorescence:
-
Immediately begin measuring the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
Readings can be taken in kinetic mode (every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
Kallikrein-Kinin Signaling Pathway
This compound is a tool to study the activity of kallikrein, a key enzyme in the Kallikrein-Kinin system. This pathway is involved in various physiological processes, including inflammation, blood pressure regulation, and coagulation.
Data Analysis
The rate of substrate hydrolysis can be determined from the linear portion of the kinetic curve. For inhibitor screening, the percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
The IC₅₀ value, the concentration of an inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh working solution; protect from light. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Low signal | Insufficient enzyme activity | Increase enzyme concentration or incubation time. |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| High well-to-well variability | Pipetting errors | Ensure accurate and consistent pipetting; use calibrated pipettes. |
| Incomplete mixing | Mix the plate thoroughly after each addition. |
References
Application Notes and Protocols for In Vitro Monitoring of Kallikrein-Kinin System Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kallikrein-Kinin System (KKS) is a complex proteolytic cascade that plays a critical role in inflammation, blood pressure regulation, coagulation, and pain.[1] Dysregulation of the KKS is implicated in various pathologies, including hereditary angioedema (HAE), sepsis, and arthritis.[2][3] Accurate in vitro monitoring of KKS activation is therefore essential for basic research, disease diagnostics, and the development of novel therapeutics targeting this system.
These application notes provide detailed protocols for key in vitro assays used to monitor KKS activation, along with structured data for comparison and visual diagrams of the underlying pathways and experimental workflows. The primary methods covered include chromogenic assays for kallikrein activity, ELISA for cleaved high-molecular-weight kininogen (HKa), and cell-based assays for bradykinin-mediated responses.
Kallikrein-Kinin System Signaling Pathway
The KKS can be initiated through the contact activation pathway, where Factor XII (FXII) auto-activates on negatively charged surfaces.[4] Activated FXII (FXIIa) then cleaves prekallikrein to plasma kallikrein (PKa).[5] PKa, in a positive feedback loop, further activates FXII.[2] The primary function of PKa is to cleave high-molecular-weight kininogen (HK), releasing the potent inflammatory mediator bradykinin.[4] Bradykinin exerts its effects by binding to B2 receptors, and its metabolite, des-Arg9-bradykinin, binds to B1 receptors.[6]
References
- 1. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 2. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for plasma kallikrein-kinin system activation in the synovial recruitment of endothelial progenitor cells in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro reconstitution of kallikrein-kinin system and progress curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing H-D-Val-Leu-Arg-AFC Assay Conditions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the H-D-Val-Leu-Arg-AFC assay. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of proteases, particularly kallikrein. The substrate, this compound, is a non-fluorescent peptide that, when cleaved by the target protease, releases the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the recommended excitation and emission wavelengths for AFC?
The released AFC fluorophore should be measured at an excitation wavelength of approximately 395-400 nm and an emission wavelength of 495-505 nm.[1] It is advisable to confirm the optimal wavelengths using your specific instrumentation.
Q3: How should the this compound substrate be stored?
The lyophilized this compound substrate should be stored at -20°C and protected from light.[2] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.
Q4: What are some common applications of the this compound assay?
This assay is widely used for:
-
Determining the kinetic parameters (Km and Vmax) of kallikrein and other similar proteases.
-
Screening for and characterizing inhibitors of these enzymes.
-
Measuring protease activity in biological samples.
Troubleshooting Guide
High Background Fluorescence
Q5: My blank wells (without enzyme) show high fluorescence. What could be the cause?
High background fluorescence can be attributed to several factors:
-
Substrate Contamination or Degradation: The this compound substrate may be contaminated with free AFC or may have degraded due to improper storage or handling. Ensure the substrate is stored correctly and consider purchasing a new batch if the problem persists.
-
Autofluorescence of Assay Components: Components in your sample or buffer, such as phenol red or fetal bovine serum, can be inherently fluorescent.[3] If possible, use phenol red-free media or perform the assay in a simple buffer like phosphate-buffered saline (PBS).
-
Contaminated Assay Buffer or Water: The buffer or water used to prepare your reagents may be contaminated with fluorescent compounds. Use high-purity, nuclease-free water and freshly prepared buffers.
-
Vigorous Mixing: Excessive turbulence during mixing can sometimes lead to an increase in background fluorescence.[4] Mix gently by pipetting or gentle vortexing.
Low or No Signal
Q6: I am not observing a significant increase in fluorescence after adding the enzyme. What should I check?
A lack of signal can stem from several issues:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or multiple freeze-thaw cycles. It is recommended to aliquot the enzyme upon receipt and store it at the recommended temperature.
-
Sub-optimal Assay Conditions: The pH, ionic strength, or temperature of the assay may not be optimal for the enzyme's activity. Refer to the recommended assay conditions in the tables below and consider performing an optimization matrix.
-
Incorrect Reagent Concentrations: The concentrations of the enzyme or substrate may be too low. Verify your calculations and consider performing a titration of both the enzyme and substrate to find the optimal concentrations.
-
Presence of Inhibitors: Your sample or buffer may contain inhibitors of the protease. A common example is the presence of endogenous protease inhibitors in plasma samples.
Poor Reproducibility
Q7: I am getting inconsistent results between replicate wells and different experiments. How can I improve reproducibility?
Inconsistent results can be frustrating. Here are some tips to improve reproducibility:
-
Precise Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate. Use calibrated pipettes and pre-wet the tips.
-
Thorough Mixing: Ensure all components in the well are thoroughly mixed before starting the measurement.
-
Temperature Control: Maintain a constant and uniform temperature throughout the assay, as enzyme activity is highly temperature-dependent.
-
Consistent Incubation Times: Use a multichannel pipette or an automated dispenser to add the starting reagent to all wells as simultaneously as possible to ensure consistent incubation times.
-
Plate Reader Settings: Optimize the plate reader settings, such as the number of flashes and gain, to ensure a good signal-to-noise ratio.[3]
Experimental Protocols & Data Presentation
Recommended Assay Conditions
The optimal conditions for the this compound assay can vary depending on the specific protease and experimental goals. The following tables provide recommended starting points for optimization.
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Kallikrein activity is generally optimal in a slightly alkaline buffer. Tris-HCl is a commonly used buffer. |
| Temperature | 25°C - 37°C | Enzyme activity is temperature-dependent. 37°C is often used to mimic physiological conditions. |
| Ionic Strength | 50 - 150 mM NaCl | The presence of salt can influence enzyme structure and activity. |
| Substrate Concentration | 10 - 100 µM | The optimal concentration should be determined by performing a substrate titration to determine the Km value. For routine screening, a concentration at or near the Km is often used. |
| Enzyme Concentration | Varies | The enzyme concentration should be titrated to ensure the reaction rate is linear over the desired time course. |
Table 1: General Assay Parameters
| Buffer Component | Recommended Concentration |
| Tris-HCl (pH 7.8) | 50 mM |
| NaCl | 100 mM |
| CaCl2 | 5 mM |
| Tween-20 | 0.01% (v/v) |
Table 2: Example Assay Buffer Composition
Detailed Experimental Protocol
This protocol provides a general framework for performing a kinetic assay in a 96-well plate format.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.8).
-
Reconstitute the lyophilized this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in assay buffer to the desired working concentration.
-
Dilute the enzyme stock solution in assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of a black, flat-bottom 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
For blank wells, add 25 µL of assay buffer instead of the enzyme solution.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor in the well for a specified time before adding the substrate.
-
-
Initiate the Reaction:
-
Add 25 µL of the diluted this compound substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Mix the contents of the wells gently by shaking the plate for 10-15 seconds.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the slope of the blank wells from the slopes of the sample wells to correct for background fluorescence.
-
The resulting values are proportional to the enzyme activity.
-
Visualizing Key Processes
To aid in understanding the underlying biology and experimental design, the following diagrams have been generated.
Caption: The Kallikrein-Kinin signaling pathway.
Caption: Experimental workflow for the this compound assay.
Caption: Logical relationships in troubleshooting the assay.
References
- 1. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg [eurogentec.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting high background fluorescence in AFC assays
Welcome to the technical support center for Affinity-Free Chromatography (AFC) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the common issue of high background fluorescence, ensuring the accuracy and sensitivity of your experimental results.
Troubleshooting High Background Fluorescence
High background fluorescence can obscure specific signals, reducing assay sensitivity and leading to inaccurate data interpretation.[1][2] This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in AFC assays?
High background fluorescence typically originates from four main sources: the assay reagents (buffers, fluorescent probes), the biological sample itself (autofluorescence), non-specific binding of assay components, and the instrumentation or consumables used (e.g., microplates, reader settings).[3]
To systematically identify the source of the high background, it is crucial to run a series of control experiments. The following diagram illustrates the potential sources.
Caption: Potential sources of high background fluorescence in AFC assays.
Q2: How can I test if my buffer or reagents are causing high background?
Your assay buffer and other reagents can contain intrinsically fluorescent compounds or contaminants.[4][5]
Troubleshooting Steps:
-
Measure Blank Components: Sequentially measure the fluorescence of each individual component of your assay buffer.
-
Run a "Buffer Only" Control: Prepare a well containing only the final assay buffer (without the fluorescent probe or sample) and measure its fluorescence.
-
Run a "Probe in Buffer" Control: Measure the fluorescence of your fluorescent probe diluted in the assay buffer (without the sample). High signal here could indicate unbound or aggregated probe.[3]
If any of these controls show high fluorescence, consider the following solutions.
Solutions:
-
Use High-Purity Reagents: Ensure all buffer components are of the highest possible purity (e.g., HPLC-grade).[6]
-
Test Alternative Buffers: Some common buffers like Tris can sometimes contribute to background.[5] Consider testing alternatives.
-
Avoid Contaminants: Avoid media components known to be fluorescent, such as Phenol Red and certain sera (like FBS).[1][4]
-
Filter Buffers: Filter all buffers through a 0.22 µm filter to remove particulate contaminants.[6]
Experimental Protocol: Buffer Component Analysis
-
Objective: To identify which component of the assay buffer is contributing to high background fluorescence.
-
Materials: All individual stock solutions for your assay buffer, your fluorescent probe, assay microplate (black plates are recommended for fluorescence[7]), and a microplate reader.
-
Method:
-
Label wells on the microplate for each test condition (e.g., "Water," "Buffer Salt Stock," "pH Agent Stock," "Complete Buffer," "Probe in Buffer").
-
Add each component individually to the corresponding wells at its final assay concentration.
-
For the "Complete Buffer" well, add all components mixed together.
-
For the "Probe in Buffer" well, add the complete buffer and your fluorescent probe at its final concentration.
-
Set the plate reader to the excitation and emission wavelengths used in your assay.
-
Measure the fluorescence intensity (RFU) for all wells.
-
-
Analysis: Compare the RFU values. A component yielding a significantly higher RFU than the water-only control is a likely source of background.
Q3: My sample itself seems to be fluorescent. What is this and what can I do?
This phenomenon is called autofluorescence and is caused by endogenous fluorescent molecules within the biological sample.[1][2][8] Common sources include metabolic coenzymes (NADH, riboflavins), structural proteins (collagen, elastin), and aromatic amino acids.[1][8]
Troubleshooting Steps:
-
Run an "Unstained Sample" Control: Prepare a well containing your sample in buffer but without the fluorescent probe.[1][8] A high signal in this well confirms autofluorescence.
-
Check Excitation/Emission Spectra: If possible, perform a spectral scan of your unstained sample to identify its peak excitation and emission wavelengths.
Solutions:
-
Switch Fluorophore: If the autofluorescence spectrum overlaps with your probe, switch to a probe with a different spectrum, preferably one in the red or far-red region where autofluorescence is typically lower.[2][3]
-
Sample Dilution: Diluting the sample can sometimes reduce autofluorescence to an acceptable level without losing the specific signal.[9]
-
Sample Cleanup: If the interfering molecules are known, consider sample preparation steps to remove them (e.g., protein precipitation, dialysis).
-
Background Subtraction: If autofluorescence is consistent across samples, you can measure the signal from an unstained control and subtract this value from your experimental wells.
Q4: How can I reduce background caused by non-specific binding?
Non-specific binding (NSB) occurs when the fluorescent probe adheres to surfaces other than its intended target, such as the microplate wells or other proteins in the sample.[10][11][12] This is a common cause of high background.
Troubleshooting Steps & Solutions:
The most effective way to combat NSB is by optimizing the assay buffer with blocking agents and surfactants.
-
Add Blocking Agents: Proteins like Bovine Serum Albumin (BSA) or casein are often used to block surfaces and prevent the probe from sticking.[12][13]
-
Include Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can disrupt weak, non-specific hydrophobic interactions.[13][14]
-
Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in the buffer can reduce non-specific electrostatic interactions.[13]
-
Optimize pH: Adjusting the buffer pH can alter the charge of proteins and surfaces, potentially reducing NSB.[13]
Table 1: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Working Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific protein binding sites on surfaces.[13] |
| Casein | 0.5% - 2% (w/v) | Blocks non-specific binding sites.[12] |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic surfactant that reduces hydrophobic interactions.[13][14] |
| Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic surfactant that reduces hydrophobic interactions. |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Increases ionic strength to reduce electrostatic interactions.[13] |
Q5: Could my microplate or reader settings be the problem?
Yes, improper selection of consumables and suboptimal instrument settings can significantly contribute to high background.
Troubleshooting Steps & Solutions:
-
Use the Correct Microplate: For fluorescence assays, always use opaque black microplates.[7] Clear plates allow light to pass through, and white plates reflect light, both of which increase background readings.
-
Optimize Reader Gain Setting: The gain setting controls the amplification of the fluorescent signal by the detector.[15][16] An excessively high gain will amplify background noise along with the specific signal.[7][15]
-
Check Wavelengths and Bandwidths: Ensure the excitation and emission wavelengths are set to the optima for your specific fluorophore. Using incorrect wavelengths can lead to inefficient excitation and detection, making the background appear relatively high.[18]
-
Focal Height Adjustment: For cell-based or heterogeneous assays, optimizing the focal height ensures the reader is measuring from the plane with the highest signal intensity, which can improve the signal-to-background ratio.[7]
The following diagram outlines a systematic workflow for troubleshooting high background issues.
Caption: A systematic workflow for troubleshooting high background fluorescence.
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 8. jacksonimmuno.com [jacksonimmuno.com]
- 9. pcrbio.com [pcrbio.com]
- 10. Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. fcsxpert.com [fcsxpert.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. youtube.com [youtube.com]
- 18. tecan.com [tecan.com]
how to solve H-D-Val-Leu-Arg-AFC solubility issues
Welcome to the technical support center for H-D-Val-Leu-Arg-AFC. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a fluorogenic substrate used to measure the activity of proteases like kallikrein.[1][2][3] Proper solubilization is crucial because incomplete dissolution leads to inaccurate substrate concentration, which can significantly impact experimental results and kinetic measurements.[4]
Q2: What are the key chemical properties of this compound that influence its solubility?
The solubility of this compound is primarily determined by its amino acid composition and overall charge.
-
Amino Acid Composition : The peptide contains both hydrophobic amino acids (Valine, Leucine) and a basic, hydrophilic amino acid (Arginine).[5][6] The presence of hydrophobic residues can decrease solubility in aqueous solutions.[4][7]
-
Net Charge : The Arginine residue and the N-terminal amine group give the peptide a net positive charge at neutral or acidic pH. Peptides are generally most soluble at a pH away from their isoelectric point (pI).[5][7] For a basic peptide like this, solubility is often better in acidic solutions.[8][9] The product is often supplied in an HCl salt form, which can aid in its initial dissolution.[1]
Q3: What is the recommended first solvent to try for dissolving this compound?
For any peptide, the recommended first solvent to try is sterile, distilled, or deionized water.[8][10] Given the peptide's net positive charge, it is expected to have some solubility in water.
Q4: My this compound did not dissolve completely in water. What should I do next?
If you encounter solubility issues in water, there are several steps you can take. It is always recommended to test solubility with a small amount of the peptide first to avoid wasting your entire stock.[4][8] The general workflow involves trying aqueous acidic solutions and then considering organic co-solvents.
Troubleshooting Guide
Issue: this compound is insoluble or poorly soluble in water.
This is a common issue due to the presence of hydrophobic amino acids in the peptide sequence. Follow the steps below to systematically troubleshoot and achieve complete dissolution.
Step 1: Initial Solubility Test
Before dissolving the entire vial of lyophilized peptide, perform a small-scale solubility test.
Experimental Protocol: Small-Scale Solubility Test
-
Aliquot : Carefully weigh out a small amount of the lyophilized this compound powder (e.g., 0.1 mg).
-
Initial Solvent : Add a small volume of sterile, deionized water to create a relatively high concentration (e.g., 1-2 mg/mL).[11]
-
Observation : Gently vortex or sonicate the solution.[4][12] Observe if the peptide dissolves completely. A clear solution indicates full dissolution, while cloudiness or visible particles suggest insolubility.[10]
Step 2: Adjusting the pH
Since this compound is a basic peptide, its solubility can be significantly improved by lowering the pH.
Experimental Protocol: Acidification
-
If the peptide is not soluble in water, add a small amount of a dilute acidic solution, such as 10-30% acetic acid in water or a drop of dilute trifluoroacetic acid (TFA).[10][11]
-
Add the acidic solution dropwise while vortexing until the peptide dissolves.
-
Once dissolved, you can dilute the stock solution with your desired assay buffer.
Step 3: Using an Organic Co-solvent
For highly hydrophobic peptides, an organic solvent may be necessary to aid dissolution before dilution in an aqueous buffer.[4]
Experimental Protocol: Organic Solvent Dissolution
-
If the peptide remains insoluble after acidification, try dissolving a small test amount in an organic solvent like Dimethyl sulfoxide (DMSO).[4][8]
-
Dissolve the peptide in a minimal amount of 100% DMSO to create a concentrated stock solution.
-
Gradually dilute this stock solution with your aqueous assay buffer to the final working concentration.
-
Important : Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect enzyme activity. For most biological assays, the final DMSO concentration should be kept low, typically below 1%.[4]
Solvent Selection Summary
| Solvent | When to Use | Considerations |
| Sterile Water | Always the first choice for initial testing. | May not be sufficient for complete dissolution due to hydrophobic residues. |
| Dilute Acetic Acid (10-30%) | When the peptide is insoluble in water. | Effective for basic peptides like this compound. |
| Dimethyl Sulfoxide (DMSO) | For very hydrophobic peptides or when aqueous solutions fail. | Create a concentrated stock and dilute. Keep the final assay concentration below 1%.[4] |
| Acetonitrile (ACN) / Methanol | Alternative organic solvents if DMSO is not suitable for the assay. | Similar to DMSO, keep the final concentration low. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for solubilizing this compound.
Caption: Troubleshooting workflow for this compound solubility.
Q5: Are there other techniques to aid dissolution?
Yes, in addition to solvent selection, the following physical methods can help:
-
Sonication : Using a bath sonicator can help break up aggregates and improve the rate of dissolution.[4][6]
-
Gentle Heating : Gently warming the solution (e.g., to <40°C) can increase the solubility of some peptides.[5][12] However, be cautious as excessive heat can cause peptide degradation.[5]
-
Vortexing : Thoroughly mixing the solution by vortexing is a standard and effective practice.
The logical relationship between peptide properties and solvent choice is illustrated below.
Caption: Rationale for solvent selection based on peptide characteristics.
References
- 1. This compound | SFC-3774-PI | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. jpt.com [jpt.com]
- 5. reta-peptide.com [reta-peptide.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. novarapeptides.com [novarapeptides.com]
- 9. bachem.com [bachem.com]
- 10. Solubility Guidance — Advanced Peptides [advancedpeptides.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Correcting for the Inner Filter Effect in Fluorescence Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inner filter effect (IFE) in fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and how does it affect my fluorescence measurements?
A1: The inner filter effect is a phenomenon that causes a non-linear relationship between fluorophore concentration and fluorescence intensity, leading to inaccurate measurements.[1][2] It arises from the absorption of excitation and/or emitted light by the sample itself.[3][4] This effect can significantly distort fluorescence emission spectra, shift peak maxima, and decrease emission intensities.[2]
There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it reaches the fluorophore in the detection volume.[1][3][4] This is particularly problematic at high sample concentrations, where the light intensity decreases as it penetrates deeper into the sample.[1]
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector.[1][3][4] This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the sample.[5]
Even at seemingly low absorbances, the IFE can be significant. For instance, an absorbance of 0.06 in a 1 cm cuvette can result in an error of approximately 8% in the measured fluorescence intensity.[2][6][7]
Q2: How can I determine if my fluorescence assay is affected by the inner filter effect?
A2: A key indicator of the inner filter effect is a loss of linearity between the concentration of your fluorophore and the measured fluorescence intensity.[1][8] To test for this, it is good practice to measure the fluorescence spectra of your sample at different concentrations. If the relationship is linear, the effect is likely negligible.[8]
Another strong indication is when the sum of the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem) is greater than 0.08.[9]
Q3: What are the common methods to correct for the inner filter effect?
A3: There are several experimental and mathematical approaches to mitigate or correct for the inner filter effect. The choice of method depends on the specific experimental conditions and the instrumentation available.
Common Correction Methods:
-
Sample Dilution: The simplest approach is to dilute the sample to a concentration where the absorbance is low enough to minimize the IFE.[10][11] Generally, keeping the absorbance below 0.1 is recommended, although even at this level, the error can be up to 10%.[12]
-
Mathematical Correction using Absorbance: This is a widely used method that involves measuring the absorbance of the sample at both the excitation and emission wavelengths and then applying a correction factor to the observed fluorescence intensity.[5][13]
-
Instrumental Approaches: Some modern spectrofluorometers can simultaneously measure absorbance and fluorescence, allowing for real-time IFE correction.[2][5] Other instrumental techniques involve modifying the measurement geometry, such as changing the cuvette position or using microplates with variable vertical axis focus.[1][14]
-
Use of shorter pathlength cuvettes: Reducing the pathlength of the cuvette (e.g., from 1 cm to 1 or 2 mm) can significantly decrease the absorbance and therefore minimize the inner filter effect.[1][13]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Guide: Non-Linear Fluorescence Response
| Symptom | Possible Cause | Recommended Action |
| Fluorescence intensity is not proportional to the known concentration of the fluorophore. | Inner Filter Effect: High sample absorbance is attenuating the excitation and/or emission light. | 1. Measure the absorbance of your sample at the excitation and emission wavelengths. 2. If Aex + Aem > 0.08, the IFE is likely significant. 3. Follow the protocol for either Sample Dilution or Mathematical Correction . |
| The shape of the emission spectrum changes with concentration. | Secondary Inner Filter Effect: Re-absorption of the emitted light is distorting the spectrum. | 1. Check for overlap between the absorption and emission spectra of your sample components. 2. If significant overlap exists, use the Mathematical Correction protocol. |
| Fluorescence signal decreases at very high concentrations. | Severe Inner Filter Effect: The excitation light is heavily attenuated before reaching the detection volume. | 1. Dilute the sample significantly. 2. Consider using a shorter pathlength cuvette. |
Experimental Protocol 1: Correction by Sample Dilution
This is the most straightforward method to minimize the inner filter effect.
Objective: To find a sample concentration that results in an absorbance low enough to ensure a linear relationship between concentration and fluorescence.
Materials:
-
Your fluorescent sample
-
Appropriate solvent/buffer
-
Spectrophotometer
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Prepare a dilution series: Create a series of dilutions of your sample in the appropriate solvent or buffer.
-
Measure Absorbance: For each dilution, measure the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem) using a spectrophotometer.
-
Measure Fluorescence: Measure the fluorescence intensity of each dilution using the spectrofluorometer at the designated excitation and emission wavelengths.
-
Analyze the Data: Plot the fluorescence intensity as a function of concentration. Identify the concentration range where the relationship is linear. The absorbance in this range should ideally be below 0.1.
Experimental Protocol 2: Mathematical Correction Using Absorbance Data
This protocol describes how to correct for the inner filter effect using the absorbance values of your sample.
Objective: To apply a mathematical correction to the observed fluorescence intensity to account for the inner filter effect.
Materials:
-
Your fluorescent sample
-
Spectrophotometer
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Measure Fluorescence: Record the observed fluorescence intensity (F_obs) of your sample at the desired excitation and emission wavelengths.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the same sample at the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
Apply Correction Factor: Use the following formula to calculate the corrected fluorescence intensity (F_corr):[13]
F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
Data Analysis: Use the F_corr values for your subsequent data analysis. This corrected value provides a more accurate representation of the true fluorescence intensity.
Quantitative Data Summary: Impact of Absorbance on Fluorescence Error
| Total Absorbance (A_ex + A_em) | Approximate Error in Fluorescence Intensity |
| 0.05 | ~4-5% |
| 0.06 | ~8%[2][6][7] |
| 0.08 | >10%[9] |
| 0.10 | ~10% or higher[12] |
| > 0.2 | Significant non-linearity |
Note: These values are approximate and can vary depending on the instrument geometry and sample properties.
Visualizations
Caption: Mechanism of the Inner Filter Effect in a Cuvette.
Caption: Experimental Workflow for IFE Correction.
Caption: Logical Relationship of IFE Correction Methods.
References
- 1. srs.tcu.edu [srs.tcu.edu]
- 2. static.horiba.com [static.horiba.com]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. v-autos.com [v-autos.com]
- 5. static.horiba.com [static.horiba.com]
- 6. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. edinst.com [edinst.com]
- 9. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
improving signal-to-noise ratio in kallikrein activity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their kallikrein activity assays and improve the signal-to-noise ratio.
Troubleshooting Guides
High background, weak signals, and high variability are common issues encountered in kallikrein activity assays. This section provides a systematic approach to identifying and resolving these problems.
Issue 1: High Background Signal
A high background signal can mask the true enzyme activity, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate solution for each experiment. Evaluate the rate of spontaneous substrate degradation by incubating the substrate in assay buffer without the enzyme. |
| Contaminating Protease Activity | Use highly purified kallikrein enzymes. Include specific inhibitors for other serine proteases in the assay buffer if contamination is suspected. Run a control with a known kallikrein inhibitor to ensure the signal is specific. |
| Endogenous Enzyme Activity in Sample | For plasma or tissue samples, consider heat inactivation or treatment with specific inhibitors to block the activity of interfering enzymes.[1][2] |
| Non-specific Binding to Microplate | Use low-binding microplates. Pre-coating plates with a blocking agent like BSA may also help. |
| Reagent Contamination | Ensure all buffers and reagents are prepared with high-purity water and are free from microbial contamination. |
Issue 2: Weak or No Signal
A weak or absent signal can be due to several factors related to enzyme activity or assay conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the kallikrein enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a positive control. Instability and spontaneous activation/deactivation can be major challenges.[3] |
| Suboptimal Substrate Concentration | Determine the Michaelis-Menten constant (Km) for your specific enzyme and substrate. Use a substrate concentration above the Km to ensure the enzyme is saturated and the reaction velocity is maximal (Vmax).[4] However, excessively high concentrations can lead to substrate inhibition.[4] |
| Incorrect Assay Buffer Conditions | Optimize the pH and ionic strength of the assay buffer, as these are critical for kallikrein activity.[5] For immobilized kallikrein assays, ammonium acetate concentration can significantly impact activity.[6][7] |
| Presence of Inhibitors | Samples may contain endogenous inhibitors.[8] Dilute the sample or use methods to remove potential inhibitors. Ensure reagents are not contaminated with inhibitory substances. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient product formation. Monitor the reaction kinetically to determine the linear range. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of the assay.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For multi-channel pipetting, ensure consistent volume delivery across all channels. |
| Temperature Fluctuations | Ensure uniform temperature across the microplate during incubation. Avoid placing plates on cold or hot surfaces. Pre-warm all reagents and the plate to the reaction temperature. |
| Incomplete Mixing | Gently mix the reagents in each well after addition. Avoid introducing bubbles. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature changes. Fill the outer wells with buffer or water. |
Frequently Asked Questions (FAQs)
Q1: How can I choose the optimal substrate concentration for my kallikrein assay?
To determine the optimal substrate concentration, you should perform a substrate titration experiment to determine the Michaelis-Menten constant (Km).[4] A common starting point is to use a substrate concentration that is 2-5 times the Km value. This ensures that the enzyme is nearly saturated with the substrate, and the reaction rate is close to Vmax, providing a robust signal.[6] Be aware that very high substrate concentrations can sometimes lead to substrate inhibition.[4]
Q2: What are the key differences between a one-stage and a two-stage kallikrein assay?
A two-stage assay involves two separate steps: 1) activation of prekallikrein to kallikrein, and 2) measurement of the generated kallikrein activity using a chromogenic or fluorogenic substrate.[9] A one-stage assay combines these two steps, where the test sample is mixed with the prekallikrein substrate and the chromogenic/fluorogenic substrate simultaneously, and the reaction is monitored immediately.[9] The one-stage assay can be more convenient and allows for the calculation of prekallikrein activator (PKA) activity from plots of absorbance versus time squared.[9]
Q3: My sample is complex (e.g., plasma). How can I ensure I am only measuring kallikrein activity?
In complex biological samples, other proteases may cleave the substrate, leading to non-specific signals. To ensure specificity, you can:
-
Use a highly specific fluorogenic or chromogenic substrate for the target kallikrein.
-
Incorporate a control where a specific kallikrein inhibitor is added to the reaction. A significant reduction in signal in the presence of the inhibitor confirms that the measured activity is predominantly from kallikrein.
-
For plasma samples, prekallikrein can be activated to kallikrein under controlled conditions (e.g., using dextran sulfate) to specifically measure its activity.[10]
Q4: What is the importance of pH and ionic strength in a kallikrein assay?
Both pH and ionic strength are critical parameters that must be carefully controlled in kallikrein assays as they significantly influence enzymatic activity.[5] The optimal pH for most kallikrein assays is typically around 7.5 to 8.0. It is crucial to experimentally determine the optimal conditions for your specific kallikrein and substrate combination.
Q5: Can I reuse my immobilized kallikrein enzyme?
Yes, one of the advantages of using an immobilized enzyme is its reusability.[7] It is essential to establish a proper washing procedure between reactions to ensure that all substrate and product from the previous reaction are removed, allowing for reproducible results in subsequent uses.[6]
Experimental Protocols
General Protocol for a Fluorogenic Kallikrein Activity Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each enzyme and substrate pair.
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH and ionic strength.
-
Kallikrein Enzyme : Dilute the enzyme stock to the desired concentration in assay buffer immediately before use. Keep on ice.
-
Fluorogenic Substrate : Prepare a stock solution of the substrate (e.g., Z-Phe-Arg-AMC) in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in assay buffer.
-
Inhibitor (for control) : Prepare a stock solution of a specific kallikrein inhibitor.
-
-
Assay Procedure :
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
For inhibitor control wells, add 10 µL of the inhibitor solution. For other wells, add 10 µL of assay buffer.
-
Add 20 µL of the diluted kallikrein enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" wells.
-
Incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Monitor the reaction kinetically by taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis :
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the signal-to-noise ratio by dividing the signal from the enzyme-containing wells by the signal from the "no enzyme" or inhibited wells.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various kallikrein assays found in the literature.
Table 1: Kinetic Parameters of Kallikrein Assays
| Kallikrein | Substrate | Km (µM) | Vmax (µM/s) | Assay Condition | Reference |
| KLK6 | N-benzoyl-L-arginine ethyl ester (BAEE) | 113.59 | 0.432 | 67 mM Na2HPO4 buffer (pH 7.6) | [3] |
| Immobilized KLK | Z-Phe-Arg-AMC | 15.48 ± 3 | - | 10 mmol L-1 ammonium acetate (pH 8.0) | [6][7] |
| FXIIa (on PK) | Prekallikrein (PK) | 672 ± 150 | - | PBS, on ice | [11] |
| PKa (on nHK) | native High-Molecular-Weight Kininogen (nHK) | 115 ± 24 | - | PBS, on ice | [11] |
Table 2: IC50 Values of Kallikrein Inhibitors
| Kallikrein | Inhibitor | IC50 (µM) | Assay System | Reference |
| Immobilized KLK | Leupeptin | 0.85 ± 0.10 | Off-line assay with MS detection | [6][7] |
| Free KLK in solution | Leupeptin | 1.62 ± 0.18 | Microplate assay with fluorescence detection | [6] |
Visualizations
Kallikrein-Kinin System (KKS) Signaling Pathway
Caption: The Kallikrein-Kinin System activation cascade.
General Experimental Workflow for a Kallikrein Activity Assay
Caption: A typical workflow for performing a kallikrein activity assay.
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A novel approach to enhance the performance of kallikrein 6 enzyme using Pichia pastoris GS115 as a host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 5. An optimized assay for prekallikrein activator activity in human plasma products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an updated assay for prekallikrein activator in albumin and immunoglobulin therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro reconstitution of kallikrein-kinin system and progress curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorogenic Peptide Substrates
Welcome to the Technical Support Center for fluorogenic peptide substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
I. FAQs and Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing solutions to common pitfalls.
High Background Fluorescence
Q1: My assay shows high background fluorescence even before adding the enzyme. What are the potential causes and solutions?
High background fluorescence can mask the true signal from enzymatic activity, reducing the assay's sensitivity and dynamic range. The primary causes include substrate instability, autofluorescence from assay components, and contaminated reagents.
Troubleshooting Steps:
-
Substrate Purity and Integrity:
-
Problem: The fluorogenic substrate may be partially hydrolyzed or contain fluorescent impurities from synthesis.
-
Solution: Purchase high-purity substrates from a reputable supplier. Before use, you can assess substrate purity via HPLC. To minimize degradation, prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles by storing them in single-use aliquots at -20°C or -70°C, protected from light.[1]
-
-
Autofluorescence of Assay Components:
-
Problem: Components in the assay buffer, such as phenol red or serum, can be inherently fluorescent.[2] Biological samples themselves contain molecules like NADH and flavins that contribute to autofluorescence.[3]
-
Solution:
-
If possible, use phenol red-free media or perform the final measurement in a buffer with low autofluorescence like phosphate-buffered saline (PBS).[2]
-
Minimize the concentration of potentially fluorescent supplements like fetal bovine serum.[2]
-
When working with cell-based assays, consider using red-shifted fluorophores that emit at higher wavelengths to avoid the blue-green emission range where cellular autofluorescence is highest.[3][4]
-
-
-
Contaminated Reagents or Labware:
-
Problem: Buffers, water, or microplates may be contaminated with fluorescent compounds.
-
Solution: Use high-purity, nuclease-free water and analytical grade buffer components. For fluorescence assays, always use black microplates with clear bottoms to minimize background and prevent crosstalk between wells.[5][6]
-
-
Incorrect Instrument Settings:
-
Problem: An inappropriately high gain setting on the plate reader can amplify background noise.[2]
-
Solution: Optimize the gain setting using a well with only the buffer and substrate (no enzyme) to find a balance that is sensitive enough to detect the signal without saturating the detector or amplifying the background.
-
Substrate Solubility Issues
Q2: My fluorogenic peptide substrate is not dissolving properly in the assay buffer. How can I improve its solubility?
Poor substrate solubility can lead to inaccurate concentration calculations, precipitation during the assay, and unreliable kinetic data. Many fluorogenic substrates, particularly those with hydrophobic fluorophores and quenchers, have limited aqueous solubility.
Troubleshooting Steps:
-
Use of Organic Co-solvents:
-
Problem: The substrate has low solubility in aqueous buffers.
-
Solution: Prepare a concentrated stock solution of the substrate in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7] This stock can then be diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically ≤1-5%) as it can affect enzyme activity.[8][9]
-
-
Testing Solvent Tolerance:
-
Problem: The organic solvent used to dissolve the substrate may be inhibiting the enzyme.
-
Solution: Perform a solvent tolerance assay to determine the maximum concentration of the organic solvent that does not significantly impact enzyme activity. Run the assay with a fixed enzyme and substrate concentration while varying the percentage of the co-solvent.[8][10]
-
-
pH Optimization:
-
Problem: The pH of the assay buffer may not be optimal for substrate solubility.
-
Solution: Check the manufacturer's data sheet for the optimal pH range for both the substrate and the enzyme. Some substrates may be more soluble at a slightly higher or lower pH. However, any pH adjustment must be compatible with the enzyme's stability and activity profile.
-
Inner Filter Effect (IFE)
Q3: My fluorescence signal is not linear with increasing enzyme or substrate concentration. Could this be the Inner Filter Effect, and how can I correct for it?
Yes, a non-linear relationship between fluorescence and concentration is a classic sign of the Inner Filter Effect (IFE). IFE occurs when components in the sample absorb either the excitation light (primary IFE) or the emitted light (secondary IFE), leading to an underestimation of the true fluorescence signal.[11][12] This effect becomes significant at higher substrate or product concentrations.
Troubleshooting and Correction:
-
Reduce Analyte Concentration:
-
Solution: The simplest way to mitigate IFE is to work with lower concentrations of the substrate and other absorbing species. As a rule of thumb, the total absorbance of the solution at the excitation and emission wavelengths should be kept below 0.1 to minimize the effect to an error of about 10%.[11]
-
-
Measure Absorbance:
-
Solution: Always measure the absorbance of your assay components at both the excitation and emission wavelengths. If the absorbance is high, IFE is likely occurring.
-
-
Mathematical Correction:
-
Solution: For more accurate results, a mathematical correction can be applied. A common formula to correct for IFE is: Fcorr = Fobs * 10(Aex * dex + Aem * dem) Where Fcorr is the corrected fluorescence, Fobs is the observed fluorescence, Aex and Aem are the absorbances at the excitation and emission wavelengths, and dex and dem are geometric factors related to the path length. For a standard 1 cm cuvette, a simplified correction is often used.[13]
-
-
Instrument-Based Correction:
-
Solution: Some modern microplate readers offer features to help correct for IFE, such as the ability to vary the vertical focus of the measurement (z-position).[14][15][16] Taking measurements at two different z-positions can be used to calculate a corrected fluorescence value, eliminating the need for separate absorbance measurements.
-
Photobleaching
Q4: The fluorescence signal in my kinetic assay decreases over time, even in my positive control. What is causing this, and how can I prevent it?
This signal loss is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[12] It is particularly problematic in experiments that require prolonged or repeated measurements, such as time-lapse microscopy or long kinetic runs.
Troubleshooting and Prevention:
-
Reduce Light Exposure:
-
Solution: Minimize the exposure of the sample to the excitation light. Reduce the intensity of the light source, decrease the duration of each measurement, and increase the interval between readings in a kinetic assay.
-
-
Use Photostable Fluorophores:
-
Solution: Select fluorophores that are known for their high photostability. Dyes like Alexa Fluors or DyLight Fluors are generally more robust than traditional fluorophores like fluorescein.
-
-
Incorporate Photostabilizing Agents:
-
Solution: For some applications, especially in microscopy, you can add commercially available anti-fade reagents or oxygen scavengers to the buffer to reduce the rate of photobleaching.
-
-
Optimize Instrument Settings:
-
Solution: Ensure that the excitation and emission slits on the fluorometer are not unnecessarily wide, as this can increase the amount of light hitting the sample.
-
II. Data Presentation
Table 1: Common Fluorophores and Quenchers
This table summarizes the spectral properties of common donor/acceptor pairs used in FRET-based fluorogenic peptide substrates.
| Fluorophore (Donor) | Quencher (Acceptor) | Excitation Max (nm) | Emission Max (nm) | Notes |
| Mca (7-methoxycoumarin) | Dnp (2,4-dinitrophenyl) | ~325 | ~393 | Widely used for protease assays.[17] |
| EDANS | DABCYL | ~340 | ~490 | Common FRET pair for various enzyme assays.[18] |
| Fluorescein (FITC) | N/A (Cleavage releases quenching) | ~494 | ~521 | Used in substrates where cleavage separates the fluorophore from a quenching peptide sequence.[19] |
| AMC (7-amino-4-methylcoumarin) | N/A (Substrate is non-fluorescent) | ~380 | ~460 | Cleavage releases the highly fluorescent AMC molecule.[19][20] |
Table 2: Troubleshooting Summary
| Pitfall | Key Indicator | Primary Cause(s) | Recommended Solutions |
| High Background | High signal in "no enzyme" control. | Substrate degradation, autofluorescence, contamination. | Use fresh substrate, black plates, phenol red-free media, optimize gain. |
| Poor Solubility | Visible precipitate, inconsistent results. | Hydrophobic nature of substrate. | Use DMSO for stock solution, verify enzyme tolerance to DMSO. |
| Inner Filter Effect | Non-linear signal response at high concentrations. | Absorption of excitation/emission light. | Dilute samples (Abs < 0.1), apply mathematical correction.[11] |
| Photobleaching | Signal decreases over time during measurement. | Fluorophore destruction by excitation light. | Reduce light intensity/duration, use photostable dyes. |
| Enzyme Inhibition | Lower than expected activity. | Assay components (e.g., DMSO, high substrate concentration). | Perform solvent tolerance tests, optimize substrate concentration. |
III. Experimental Protocols
Protocol 1: General Enzyme Kinetic Assay using a Fluorogenic Substrate
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for an enzyme.
Materials:
-
Purified enzyme stock solution
-
Fluorogenic peptide substrate
-
Assay Buffer (optimized for the enzyme of interest)
-
DMSO (for substrate stock)
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the fluorogenic substrate in 100% DMSO to create a concentrated stock (e.g., 10 mM). Store in aliquots at -20°C.
-
Prepare Substrate Dilutions: On the day of the experiment, create a series of substrate dilutions in Assay Buffer. A typical range would be 8-10 concentrations spanning from 0.1 x Km to 10 x Km (if Km is known) or a broad range (e.g., 0.5 µM to 100 µM) if it is unknown.
-
Prepare Enzyme Solution: Dilute the enzyme stock to the desired working concentration in ice-cold Assay Buffer. The concentration should be low enough to ensure the reaction rate is linear for a reasonable period.
-
Set up the Assay Plate:
-
Add a fixed volume of each substrate dilution to triplicate wells of the 96-well plate.
-
Include "no enzyme" control wells containing the highest substrate concentration and Assay Buffer.
-
Include "no substrate" control wells containing the enzyme solution and Assay Buffer.
-
-
Initiate the Reaction: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C). To start the reaction, add a fixed volume of the enzyme working solution to all wells (except the "no enzyme" controls).
-
Measure Fluorescence: Immediately place the plate in the microplate reader and begin kinetic measurements. Record fluorescence intensity at appropriate intervals (e.g., every 60 seconds) for 30-60 minutes. Use the optimal excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (v0) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units/min to moles/min using a standard curve of the free fluorophore.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[21]
-
Protocol 2: High-Throughput Screening for Enzyme Inhibitors
This protocol is designed for screening a compound library to identify potential enzyme inhibitors.
Materials:
-
Enzyme and fluorogenic substrate
-
Assay Buffer
-
Compound library plated in 384-well plates (typically in DMSO)
-
Positive control inhibitor
-
Black 384-well assay plates
-
Microplate reader
Procedure:
-
Compound Plating: Use an acoustic dispenser or liquid handler to transfer a small volume (e.g., 50 nL) of each compound from the library source plate to the assay plate.
-
Prepare Controls:
-
Negative Control (0% Inhibition): Add DMSO to designated wells.
-
Positive Control (100% Inhibition): Add a known inhibitor at a concentration that gives maximal inhibition.
-
-
Add Enzyme: Add a fixed volume of enzyme solution (at a concentration pre-determined to give a robust signal, e.g., EC80) to all wells. Allow the compounds to pre-incubate with the enzyme for a set period (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add a fixed volume of the fluorogenic substrate (typically at its Km concentration) to all wells to start the reaction.
-
Incubate and Read: Incubate the plate at the optimal temperature for a fixed time (e.g., 60 minutes). Measure the endpoint fluorescence in a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signalcompound - Signalpos_control) / (Signalneg_control - Signalpos_control))
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
IV. Visualizations
Diagram 1: FRET-Based Substrate Mechanism
Caption: Mechanism of a FRET-based fluorogenic substrate.
Diagram 2: Troubleshooting Workflow
Caption: Logical workflow for troubleshooting fluorogenic assays.
Diagram 3: Caspase Signaling Pathway
Caption: Simplified caspase activation pathway in apoptosis.
References
- 1. protocols.io [protocols.io]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. tecan.com [tecan.com]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of dimethyl sulfoxide on extracellular enzyme production by Pleurotus ostreatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 12. srs.tcu.edu [srs.tcu.edu]
- 13. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct measurement of matrix metalloproteinase activity in 3D cellular microenvironments using a fluorogenic peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-D-Val-Leu-Arg-AFC Cleavage Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using the fluorogenic substrate H-D-Val-Leu-Arg-AFC in enzyme cleavage assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes cleave it?
H-D-Val-Leu-Arg-7-amino-4-trifluoromethylcoumarin (this compound) is a sensitive fluorogenic substrate primarily used to measure the activity of trypsin-like serine proteases. Upon cleavage of the Arg-AFC bond by the enzyme, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released, which can be monitored to determine enzyme activity. Enzymes known to cleave this substrate include thrombin, plasmin, and activated protein C (APC).
Q2: What are the optimal assay conditions for this compound cleavage?
Optimal conditions are enzyme-specific. However, a general starting point for many trypsin-like proteases is a buffer system maintaining a pH between 7.5 and 8.5, at a temperature of 37°C. It is crucial to determine the optimal conditions for your specific enzyme and experimental setup empirically.
Q3: What are the recommended starting concentrations for the enzyme and substrate?
The optimal concentrations will vary depending on the enzyme's activity. A common starting point for this compound is a final concentration in the range of 10-100 µM. The enzyme concentration should be titrated to ensure the reaction proceeds at a linear rate for the desired assay duration.
Q4: How can I minimize background fluorescence and ensure accurate measurements?
Background fluorescence can arise from the spontaneous hydrolysis of the substrate or from fluorescent compounds in your sample. To minimize this:
-
Include a no-enzyme control: This will help you measure and subtract the background fluorescence from substrate auto-hydrolysis.
-
Use high-purity reagents and solvents: Impurities can be a source of fluorescence.
-
Optimize filter sets: Ensure your fluorometer's excitation and emission wavelengths are optimal for AFC (typically ~380-400 nm excitation and ~500-510 nm emission).
Troubleshooting Guide
This section addresses common problems encountered during this compound cleavage assays.
Problem: Low or No Signal (Sub-optimal Cleavage Efficiency)
If you observe a weak signal or no change in fluorescence over time, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the activity of your enzyme stock with a known positive control substrate or a different assay. - Ensure proper storage and handling of the enzyme to prevent degradation. |
| Sub-optimal Assay Conditions | - Perform a pH titration to find the optimal pH for your enzyme. - Optimize the assay temperature (most serine proteases are optimal at 37°C). - Check buffer composition; some ions or additives may inhibit enzyme activity. |
| Presence of Inhibitors | - Ensure your sample does not contain known serine protease inhibitors (e.g., PMSF, AEBSF, aprotinin). - If testing for inhibitors, a low signal is the expected outcome. |
| Incorrect Instrument Settings | - Verify the excitation and emission wavelengths on your fluorometer are set correctly for AFC. - Check the instrument's gain settings to ensure the signal is being amplified appropriately. |
Problem: High Background Fluorescence
High initial fluorescence readings can mask the signal from enzyme activity.
| Potential Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | - Prepare the substrate solution fresh before each experiment. - Store the substrate stock solution protected from light and at the recommended temperature (typically -20°C). - Run a no-enzyme control to quantify and subtract the background. |
| Contaminated Reagents | - Use high-purity, nuclease-free water and analytical grade buffer components. - Test individual reagents for intrinsic fluorescence. |
| Sample-Specific Fluorescence | - If your sample (e.g., cell lysate, plasma) is inherently fluorescent, run a control with the sample but without the substrate to measure its contribution. |
Problem: Non-linear Reaction Rate (Signal Plateaus Quickly)
If the reaction starts strong but quickly flattens out, it may indicate one of the following issues.
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | - The initial substrate concentration may be too low for the amount of enzyme used. Lower the enzyme concentration or increase the substrate concentration. - Ensure the substrate concentration is well below the Km for your enzyme to maintain initial velocity conditions. |
| Enzyme Instability | - The enzyme may be unstable under the assay conditions. Add stabilizing agents like BSA or glycerol to the buffer if compatible with your enzyme. - Reduce the assay incubation time. |
| Product Inhibition | - The released AFC or the peptide fragment may be inhibiting the enzyme. Dilute the enzyme and re-run the assay. |
Experimental Protocols & Visualizations
Standard Enzyme Activity Assay Protocol
This protocol provides a general workflow for measuring enzyme activity using this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Enzyme Stock Solution: Dilute the enzyme to a working concentration in assay buffer. Keep on ice.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock (e.g., 10 mM). Store protected from light.
-
Substrate Working Solution: Dilute the substrate stock to the final desired concentration in assay buffer.
-
-
Assay Procedure:
-
Set up the reactions in a 96-well microplate (black plates are recommended for fluorescence assays).
-
Add the assay buffer to each well.
-
Add the enzyme to the appropriate wells. Include a no-enzyme control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a pre-heated fluorometer.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
Use an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme controls) from the readings for each time point.
-
Plot the change in fluorescence intensity over time.
-
The initial linear portion of the curve represents the reaction rate. Calculate the slope of this linear phase to determine the enzyme activity (V₀).
-
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to diagnosing and resolving common issues in your assay.
how to minimize photobleaching of AFC fluorophore
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the AFC (7-Amino-4-trifluoromethylcoumarin) fluorophore during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is AFC fluorophore and what are its spectral properties?
AFC, or 7-Amino-4-trifluoromethylcoumarin, is a blue fluorescent dye commonly used as a fluorescent marker and as a substrate in enzyme assays, particularly for detecting caspase activity.[1][2][3] Its spectral properties are summarized in the table below.
| Property | Wavelength (nm) |
| Excitation Maximum | ~376-400[1][2][4][5] |
| Emission Maximum | ~482-505[1][2][4][5] |
Q2: What is photobleaching and why is it a problem for AFC?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its fluorescent signal.[6][7] This process is a significant concern when working with any fluorophore, including AFC, as it can lead to a diminished signal-to-noise ratio, inaccurate quantification of fluorescence intensity, and the inability to perform long-term imaging studies.
Q3: What are the primary causes of AFC photobleaching?
The primary cause of photobleaching for AFC, like most fluorophores, is the interaction of the excited-state fluorophore with molecular oxygen.[8] This interaction can lead to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[8] Several factors can accelerate this process:
-
High Excitation Light Intensity: More intense light leads to a higher population of excited-state fluorophores, increasing the probability of photochemical reactions.[9]
-
Prolonged Exposure to Excitation Light: The longer the fluorophore is illuminated, the more cycles of excitation and emission it undergoes, increasing the cumulative chance of photobleaching.[9]
-
Presence of Oxygen: Molecular oxygen is a key reactant in many photobleaching pathways.[8]
-
Transition to the Triplet State: The excited fluorophore can transition from a short-lived singlet state to a long-lived, highly reactive triplet state, which increases the likelihood of deleterious chemical reactions.[8]
Troubleshooting Guide: Minimizing AFC Photobleaching
This guide provides a systematic approach to troubleshooting and minimizing AFC photobleaching in your experiments.
Issue 1: Rapid loss of AFC fluorescence signal during imaging.
This is a classic sign of photobleaching. The following steps can help mitigate this issue.
Caption: A step-by-step guide to troubleshooting AFC signal loss.
-
Reduce Excitation Intensity:
-
Action: Lower the power of your laser or the intensity of your lamp to the minimum level required for a sufficient signal-to-noise ratio.[9][10]
-
Rationale: Reducing the photon flux decreases the rate at which AFC molecules are excited, thereby lowering the probability of photobleaching events per unit of time.[9]
-
-
Decrease Exposure Time:
-
Action: Use the shortest possible exposure time for your detector that still provides a clear image. For time-lapse experiments, increase the interval between image acquisitions.[6]
-
Rationale: Minimizing the total time the sample is illuminated directly reduces the cumulative number of excitation cycles and thus, the extent of photobleaching.[6]
-
-
Incorporate an Antifade Reagent:
-
Action: Use a commercially available antifade mounting medium or add an antifade reagent to your imaging buffer.
-
Rationale: Antifade reagents are chemical compounds that reduce photobleaching, often by scavenging for reactive oxygen species.[11]
Table of Common Antifade Reagents:
-
| Antifade Reagent | Mechanism of Action (Proposed) | Notes |
| Trolox | A vitamin E analog that acts as an antioxidant and can quench triplet states.[12] | Cell-permeable, suitable for live-cell imaging. |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Singlet oxygen quencher. | A common component in homemade and commercial antifade media.[11] |
| p-Phenylenediamine (PPD) | Free radical scavenger. | Very effective but can be toxic and may cause autofluorescence at shorter wavelengths.[11] May not be ideal for blue fluorophores like AFC. |
| n-Propyl gallate (NPG) | Antioxidant. | Another common antifade component.[11] |
-
Optimize Imaging Protocol:
-
Action: When setting up your experiment, use transmitted light or a lower magnification to find your region of interest before switching to fluorescence imaging.[6] Avoid repeatedly imaging the same area if not necessary for your experimental design.
-
Issue 2: Inconsistent AFC fluorescence between samples or over time.
This can be due to variations in photobleaching rates. The following protocol helps to quantify photobleaching, allowing for normalization of data.
This protocol provides a method to measure the rate of photobleaching for AFC in your specific experimental setup.
Objective: To determine the photobleaching kinetics of AFC.
Materials:
-
Your AFC-labeled sample (e.g., fixed cells, protein solution).
-
Microscope with a fluorescence imaging system.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your AFC-labeled samples as you would for your experiment. If using a mounting medium, ensure it is the same across all samples being compared.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Set the excitation and emission filters appropriate for AFC (e.g., ~400 nm excitation, ~500 nm emission).
-
Choose a representative field of view.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant, relatively high excitation intensity to induce photobleaching within a reasonable timeframe.
-
Set a fixed exposure time and interval between acquisitions (e.g., one image every 5 seconds for 5 minutes).
-
-
Data Analysis:
-
Open the image sequence in your analysis software.
-
Define a region of interest (ROI) around the AFC-labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Fit the data to a single or double exponential decay curve to determine the photobleaching rate constant(s).
-
Caption: Experimental workflow for quantifying the rate of AFC photobleaching.
Understanding the Mechanism of Photobleaching
The Jablonski diagram below illustrates the electronic state transitions of a fluorophore and the pathways that can lead to photobleaching.
Caption: Jablonski diagram illustrating the pathways of fluorescence, phosphorescence, and photobleaching.
Explanation of the Jablonski Diagram:
-
Absorption: A photon of light is absorbed by the AFC molecule, exciting an electron from the ground state (S0) to a higher energy singlet state (S1 or S2).
-
Internal Conversion: The electron rapidly loses some energy as heat and relaxes to the lowest vibrational level of the first excited singlet state (S1).
-
Fluorescence: The electron returns to the ground state (S0) by emitting a photon of light. This is the desired fluorescent signal.
-
Intersystem Crossing: Alternatively, the electron in the S1 state can transition to the long-lived triplet state (T1). This is a key step that often precedes photobleaching.
-
Photobleaching: From the highly reactive triplet state (T1), the AFC molecule can react with molecular oxygen, leading to its irreversible chemical modification and the permanent loss of fluorescence.
References
- 1. Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82 [scirp.org]
- 2. dyuthi.cusat.ac.in [dyuthi.cusat.ac.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nathan.instras.com [nathan.instras.com]
- 5. horiba.com [horiba.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. Photobleaching [evidentscientific.com]
- 9. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: H-D-Val-Leu-Arg-AFC Kinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate H-D-Val-Leu-Arg-AFC in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate primarily used to measure the activity of serine proteases, such as kallikrein.[1][2] Upon enzymatic cleavage of the amide bond between arginine (Arg) and 7-amino-4-trifluoromethylcoumarin (AFC), the highly fluorescent AFC is released. The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time to determine kinetic parameters.
Q2: What are the optimal excitation and emission wavelengths for the released AFC fluorophore?
The released AFC fluorophore has an excitation maximum in the range of 395-400 nm and an emission maximum in the range of 495-505 nm.[1][2]
Q3: What is a typical concentration range for the this compound substrate in a kinetic assay?
The optimal substrate concentration can vary depending on the enzyme and experimental conditions. It is recommended to perform a substrate titration to determine the Michaelis constant (Km). A common starting point is to use a concentration range that brackets the expected Km, for instance, from 0.1x Km to 10x Km. For initial assays, a concentration of 10-100 µM can be a reasonable starting point.
Q4: How should I prepare and store the this compound substrate stock solution?
It is recommended to dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or lower, protected from light. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
High Background Fluorescence
Problem: The fluorescence signal of the negative control (no enzyme) is excessively high.
Possible Causes & Solutions:
| Cause | Solution |
| Substrate Autohydrolysis | The substrate may be slowly hydrolyzing spontaneously in the assay buffer. Prepare fresh assay buffer and substrate solutions. Evaluate the stability of the substrate in your buffer by incubating it without the enzyme and monitoring fluorescence over time. |
| Contaminated Reagents | The assay buffer, substrate stock, or other reagents may be contaminated with fluorescent compounds or a protease. Use high-purity reagents and sterile, nuclease-free water. Prepare fresh solutions and filter them if necessary. |
| Well Plate Autofluorescence | The type of microplate used can contribute to background fluorescence. Use black, opaque-bottom plates specifically designed for fluorescence assays to minimize background. Test different plate types to find one with the lowest intrinsic fluorescence at the assay wavelengths.[3] |
| High Substrate Concentration | An excessively high concentration of the substrate can sometimes lead to increased background. Try reducing the substrate concentration, ensuring it is still within a reasonable range for your enzyme's kinetics. |
Low or No Signal
Problem: There is little to no increase in fluorescence upon adding the enzyme.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Enzyme | The enzyme may have lost its activity due to improper storage, handling, or the presence of inhibitors. Verify the activity of your enzyme stock using a known, reliable assay. Ensure proper storage conditions and avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for your enzyme. Consult the literature for the optimal conditions for your specific protease. Perform a pH and temperature optimization experiment. |
| Incorrect Wavelength Settings | The excitation and emission wavelengths on the fluorometer are not set correctly for AFC. Confirm that the instrument is set to the appropriate wavelengths (Excitation: ~400 nm, Emission: ~505 nm).[1][2] |
| Presence of an Inhibitor | A component in your sample or assay buffer may be inhibiting the enzyme. Include a positive control with a known activator or in a simplified buffer to test for inhibition. |
Non-Linear Reaction Progress Curves
Problem: The plot of fluorescence versus time is not linear during the initial phase of the reaction.
Possible Causes & Solutions:
| Cause | Solution |
| Substrate Depletion | At high enzyme concentrations or long incubation times, a significant portion of the substrate is consumed, leading to a decrease in the reaction rate. Reduce the enzyme concentration or shorten the assay time. Ensure that less than 10-15% of the substrate is consumed during the measurement period for initial velocity calculations. |
| Enzyme Instability or Aggregation | The enzyme may be unstable and losing activity over the course of the assay, or it may be aggregating. Add stabilizing agents like BSA (0.01-0.1%) or a non-ionic detergent (e.g., Triton X-100, Tween-20) to the assay buffer. Prepare fresh enzyme dilutions just before use. |
| Inner Filter Effect | At high substrate or product concentrations, the excitation or emission light can be absorbed by the solution, leading to a non-linear relationship between fluorophore concentration and signal.[4][5][6][7] Measure the absorbance of your substrate and product at the excitation and emission wavelengths. If the absorbance is high, you may need to use lower substrate concentrations or apply a correction factor to your data.[4][5] |
| Photobleaching | Continuous exposure of the sample to the excitation light can lead to the photochemical destruction of the fluorophore, resulting in a decrease in signal. Reduce the intensity of the excitation light, decrease the exposure time, or take intermittent readings instead of continuous monitoring. |
Quantitative Data Summary
Table 1: Properties of this compound and its Cleavage Product
| Parameter | This compound (Substrate) | 7-Amino-4-trifluoromethylcoumarin (AFC) |
| Molecular Formula | C₂₇H₃₈F₃N₇O₅ | C₁₀H₆F₃NO₂ |
| Molecular Weight | 597.64 g/mol | 229.16 g/mol |
| Excitation Wavelength | Not Fluorescent | ~400 nm[1] |
| Emission Wavelength | Not Fluorescent | ~505 nm[1] |
| Storage | Store at -20°C or below, protected from light. | - |
Table 2: Recommended Assay Parameters and Quality Control Metrics
| Parameter | Recommended Value/Range | Quality Control Check |
| Enzyme Concentration | Dependent on enzyme activity; aim for a linear reaction rate for at least 10-15 minutes. | Titrate enzyme to find a concentration that results in a steady, measurable rate of fluorescence increase. |
| Substrate Concentration | 0.1x to 10x Km (empirically determined) | Perform a substrate titration to determine the Km for your specific enzyme and conditions. |
| Assay Buffer pH | Enzyme-dependent (typically pH 7.0-8.5 for many serine proteases) | Verify that the buffer pH is optimal for your enzyme's activity. |
| Temperature | Enzyme-dependent (often 25°C or 37°C) | Maintain a constant and controlled temperature throughout the assay. |
| Z' Factor | > 0.5 | For high-throughput screening, calculate the Z' factor to assess the quality and robustness of the assay. |
| Signal-to-Background Ratio | > 3 | Ensure the fluorescence signal of the positive control is significantly higher than the negative control. |
Experimental Protocol: Kinetic Assay of a Serine Protease
This protocol provides a general framework for determining the kinetic parameters of a serine protease using this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% (v/v) Tween-20).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a concentrated stock of your serine protease in a suitable buffer. The storage conditions will be enzyme-specific.
-
AFC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-trifluoromethylcoumarin in DMSO for generating a standard curve.
2. AFC Standard Curve:
-
Prepare a series of dilutions of the AFC standard stock solution in assay buffer (e.g., 0-10 µM).
-
Measure the fluorescence of each standard at the optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity versus the AFC concentration to generate a standard curve. This will be used to convert the rate of fluorescence increase (RFU/s) to the rate of product formation (mol/s).
3. Enzyme Titration:
-
Prepare a series of dilutions of your enzyme in assay buffer.
-
In a 96-well black plate, add a fixed, saturating concentration of this compound (e.g., 5-10 times the expected Km).
-
Initiate the reaction by adding the different enzyme dilutions.
-
Monitor the fluorescence increase over time (e.g., every 30 seconds for 15-30 minutes).
-
Determine the initial velocity (linear portion of the progress curve) for each enzyme concentration.
-
Select an enzyme concentration that gives a steady, linear rate for subsequent substrate titration experiments.
4. Substrate Titration (for Km and Vmax determination):
-
Prepare a series of dilutions of the this compound substrate in assay buffer. A typical range would be 8-10 different concentrations spanning from 0.1x to 10x the expected Km.
-
In a 96-well black plate, add the different substrate concentrations.
-
Initiate the reaction by adding the predetermined optimal concentration of the enzyme.
-
Monitor the fluorescence increase over time.
-
Calculate the initial velocity for each substrate concentration.
-
Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Visualizations
References
- 1. This compound | SFC-3774-PI | Biosynth [biosynth.com]
- 2. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
Validation & Comparative
A Comparative Guide to Fluorogenic Kallikrein Substrates: H-D-Val-Leu-Arg-AFC vs. Z-Phe-Arg-AMC
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate measurement of kallikrein activity. This guide provides a detailed comparison of two commonly used fluorogenic substrates, H-D-Val-Leu-Arg-AFC and Z-Phe-Arg-AMC, to aid in the selection of the optimal reagent for your specific research needs.
This comparison guide delves into the substrate specificities, kinetic parameters, and optimal assay conditions for this compound and Z-Phe-Arg-AMC with kallikreins. We provide a summary of their performance characteristics, detailed experimental protocols, and visual representations of the kallikrein-kinin signaling pathway and a typical experimental workflow.
Substrate Overview and Specificity
Kallikreins are a group of serine proteases that play crucial roles in various physiological processes, including blood pressure regulation, inflammation, and coagulation. They are broadly classified into plasma kallikrein and tissue (or glandular) kallikreins, each exhibiting distinct substrate specificities. The choice between this compound and Z-Phe-Arg-AMC should, therefore, be guided by the specific kallikrein being investigated.
-
This compound (7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate designed for glandular tissue kallikrein.[1][2][3] Its peptide sequence, Val-Leu-Arg, is recognized and cleaved by tissue kallikrein, leading to the release of the highly fluorescent AFC molecule.
-
Z-Phe-Arg-AMC (7-amino-4-methylcoumarin) is a fluorogenic substrate for the serine protease plasma kallikrein.[4] The Z-Phe-Arg sequence is also recognized by other serine proteases such as papain, trypsin, and cathepsins B, K, L, & S.[4][5] This broader specificity should be considered when interpreting results in complex biological samples.
The substrate preferences of kallikreins are largely determined by the amino acid at the P1 position of the substrate. Trypsin-like kallikreins, such as plasma kallikrein and several tissue kallikreins (e.g., KLK2, KLK4-6), show a strong preference for positively charged residues like Arginine (Arg) or Lysine (Lys) at the P1 position.[6] Chymotrypsin-like kallikreins (e.g., KLK3, KLK7) prefer large hydrophobic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) at this position.[6] Some kallikreins, like KLK1, exhibit dual specificity.[6][7]
Both this compound and Z-Phe-Arg-AMC contain Arginine at the P1 position, making them suitable for assaying trypsin-like kallikreins.
Performance Data: A Comparative Analysis
The efficiency of an enzyme-substrate reaction is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency of an enzyme is represented by the kcat/Km ratio.
Table 1: Physicochemical and Kinetic Properties of Kallikrein Substrates
| Parameter | This compound | Z-Phe-Arg-AMC |
| Target Kallikrein | Glandular Tissue Kallikrein[1][2][3] | Plasma Kallikrein[4] |
| Peptide Sequence | H-D-Val-Leu-Arg | Z-Phe-Arg |
| Fluorophore | AFC (7-amino-4-trifluoromethylcoumarin) | AMC (7-amino-4-methylcoumarin) |
| Excitation (nm) | 380-400[1][8] | 353-380[4][9][10] |
| Emission (nm) | 500-505[1][8] | 440-460[4][9][10] |
| Km | Data not available | 0.77 µM (for human cathepsin L)[11] |
| kcat | Data not available | 1.5 s⁻¹ (for human cathepsin L)[11] |
| kcat/Km | Data not available | 1.95 µM⁻¹s⁻¹ (for human cathepsin L) |
Note: Kinetic data for Z-Phe-Arg-AMC with kallikrein is not specified in the provided search results. The data presented is for its interaction with human cathepsin L, another serine protease.
Experimental Protocols
The following are generalized protocols for a kallikrein activity assay using fluorogenic substrates. The specific concentrations and incubation times should be optimized for your experimental conditions.
Kallikrein Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer. A common buffer for kallikrein assays is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.[12]
-
Substrate Stock Solution: Prepare a stock solution of this compound or Z-Phe-Arg-AMC in a suitable solvent, such as DMSO.
-
Kallikrein Solution: Prepare a solution of purified kallikrein or your biological sample containing kallikrein in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the kallikrein solution to the wells.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C).[12]
-
Measure the fluorescence intensity at appropriate time intervals using a microplate reader with the excitation and emission wavelengths specific to the substrate (see Table 1).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time curve.
-
Determine the kinetic parameters (Km and kcat) by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizing the Context: Signaling Pathway and Experimental Workflow
To better understand the biological context of kallikrein activity and the practical application of these substrates, the following diagrams are provided.
Caption: The Kallikrein-Kinin System signaling pathway.
Caption: Experimental workflow for a kallikrein activity assay.
Conclusion
The choice between this compound and Z-Phe-Arg-AMC for measuring kallikrein activity depends primarily on the specific type of kallikrein being investigated. This compound is marketed as a substrate for glandular tissue kallikrein, while Z-Phe-Arg-AMC is indicated for plasma kallikrein. However, the broader specificity of Z-Phe-Arg-AMC for other serine proteases necessitates careful consideration of potential cross-reactivity in complex biological samples. The lack of publicly available, direct comparative kinetic data for these substrates with various kallikreins highlights the need for researchers to empirically determine the optimal substrate and assay conditions for their specific application. This guide provides a foundational understanding to inform this selection process and a framework for conducting robust and reliable kallikrein activity assays.
References
- 1. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg, 10 mg | Labscoop [labscoop.com]
- 3. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg [eurogentec.com]
- 4. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | SFC-3774-PI | Biosynth [biosynth.com]
- 9. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg [anaspec.com]
- 10. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg, 10 mg | Labscoop [labscoop.com]
- 11. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sensitivity of AFC and AMC-Based Substrates in Protease Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is paramount for the sensitive and reliable detection of protease activity. Among the most widely used are substrates based on 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC). This guide provides an objective comparison of the performance of AFC and AMC-based substrates, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
Executive Summary
Both AFC and AMC are popular fluorogenic leaving groups that are conjugated to peptide sequences recognized by specific proteases. Enzymatic cleavage releases the free coumarin derivative, resulting in a measurable increase in fluorescence. The key difference between the two lies in the substitution at the 4-position of the coumarin ring: a methyl group for AMC and a trifluoromethyl group for AFC. This seemingly small chemical modification has a significant impact on the photophysical properties of the fluorophore, ultimately influencing the sensitivity of the assay. While direct, side-by-side comparative studies under identical conditions are limited in the published literature, a comprehensive review of available data indicates that AFC-based substrates generally offer superior sensitivity due to a higher fluorescence quantum yield and greater photostability.
Data Presentation: Quantitative Comparison of AFC and AMC
The following table summarizes the key photophysical and performance characteristics of AFC and AMC, compiled from various sources. It is important to note that absolute values can vary depending on the specific peptide conjugate and experimental conditions (e.g., pH, solvent).
| Parameter | 7-Amino-4-trifluoromethylcoumarin (AFC) | 7-Amino-4-methylcoumarin (AMC) | Key Advantages of AFC |
| Excitation Maximum (λex) | ~400 nm[1] | ~344-380 nm[2] | Less potential for background fluorescence from biological samples. |
| Emission Maximum (λem) | ~490-505 nm[1] | ~440-460 nm | Shifted to longer wavelengths, reducing spectral overlap with other blue-emitting compounds. |
| Quantum Yield (ΦF) | Generally higher than AMC. A related compound, 7-amino-4-carbamoylmethylcoumarin (ACC), has an ~3-fold higher quantum yield than AMC.[3] While a specific value for AFC is not readily available in direct comparison, the trifluoromethyl group is known to enhance fluorescence. | Reported values vary, with some derivatives showing a quantum yield of around 0.68.[4] | Higher quantum yield translates to a brighter signal and increased sensitivity. |
| Photostability | Generally considered to be highly photostable.[5] | Good photostability, but can be susceptible to photobleaching under prolonged or intense illumination.[6][7] | More robust for kinetic assays and high-throughput screening applications requiring repeated measurements. |
| Signal-to-Background Ratio | Expected to be higher due to higher quantum yield and lower background fluorescence at its excitation wavelength. | Generally good, but can be limited by background fluorescence and lower quantum yield compared to AFC. | Improved assay window and ability to detect lower levels of enzyme activity. |
| pH Dependence | Fluorescence is pH-dependent. | Fluorescence is pH-dependent. | Both require careful pH control for optimal and reproducible results. |
Experimental Protocols
Detailed methodologies for conducting protease assays using AFC and AMC-based substrates are provided below. These are generalized protocols and may require optimization for specific enzymes and experimental setups.
General Protease Assay Protocol (AFC-Based Substrate)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM CaCl2, 0.01% Tween-20). The optimal buffer composition will depend on the specific protease being assayed.
-
Enzyme Solution: Prepare a stock solution of the purified protease in assay buffer. Dilute to the desired working concentration immediately before use.
-
AFC Substrate Stock Solution: Dissolve the AFC-peptide substrate in DMSO to a stock concentration of 10 mM.
-
AFC Substrate Working Solution: Dilute the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
-
Assay Procedure:
-
Add 50 µL of the AFC substrate working solution to the wells of a black 96-well microplate.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
For a negative control, add 50 µL of assay buffer instead of the enzyme solution.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
For kinetic assays, record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of the experimental wells.
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be quantified by generating a standard curve with free AFC.
-
General Protease Assay Protocol (AMC-Based Substrate)
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer as described for the AFC protocol.
-
Enzyme Solution: Prepare and dilute the protease as described for the AFC protocol.
-
AMC Substrate Stock Solution: Dissolve the AMC-peptide substrate in DMSO to a stock concentration of 10 mM.
-
AMC Substrate Working Solution: Dilute the stock solution in assay buffer to the desired final concentration (typically in the micromolar range).[8]
-
-
Assay Procedure:
-
Add 50 µL of the AMC substrate working solution to the wells of a black 96-well microplate.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Include a negative control with assay buffer instead of the enzyme.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[8]
-
For kinetic assays, record fluorescence readings at regular intervals.
-
-
Data Analysis:
-
Correct for background fluorescence using the negative control wells.
-
Determine the initial reaction velocity from the linear phase of the kinetic read.
-
Quantify enzyme activity using a standard curve prepared with free AMC.[9]
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate common signaling pathways where AFC and AMC-based substrates are employed to measure the activity of key proteases like caspases and the proteasome.
Caption: Caspase signaling pathways leading to apoptosis.
Caption: The ubiquitin-proteasome pathway for protein degradation.
Conclusion
The choice between AFC and AMC-based substrates will ultimately depend on the specific requirements of the assay. For applications demanding the highest sensitivity, such as the detection of low-abundance proteases or for high-throughput screening where signal-to-background is critical, AFC-based substrates are the superior choice. Their longer wavelength excitation and emission, coupled with a likely higher quantum yield and greater photostability, contribute to a more robust and sensitive assay. However, for many standard applications, AMC-based substrates remain a reliable and cost-effective option, provided that assay conditions are carefully optimized to minimize background and photobleaching. As with any assay, empirical validation is recommended to determine the optimal substrate for your specific experimental context.
References
- 1. glpbio.com [glpbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nathan.instras.com [nathan.instras.com]
- 7. researchgate.net [researchgate.net]
- 8. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific and Efficient Peptide Substrates for Assaying the Proteolytic Activity of Prostate-specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic Substrates for Plasma Kallikrein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative fluorogenic substrates for the sensitive and specific measurement of plasma kallikrein (PK) activity. Understanding the performance of different substrates is crucial for researchers developing novel therapeutics targeting the kallikrein-kinin system (KKS) and for those investigating its role in various physiological and pathological processes, including inflammation, coagulation, and hereditary angioedema.
Introduction to Plasma Kallikrein and Fluorogenic Assays
Plasma kallikrein is a serine protease that plays a pivotal role in the KKS by cleaving high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.[1][2][3] Dysregulation of plasma kallikrein activity is implicated in several diseases, making it a key therapeutic target.
Fluorogenic assays are a cornerstone for quantifying plasma kallikrein activity due to their high sensitivity and continuous monitoring capabilities. These assays utilize synthetic peptide substrates that are conjugated to a fluorophore, typically 7-amino-4-methylcoumarin (AMC). Upon cleavage by plasma kallikrein, the free AMC is released, resulting in a measurable increase in fluorescence.
Comparison of Alternative Fluorogenic Substrates
The selection of an appropriate fluorogenic substrate is critical for obtaining accurate and reproducible results. The ideal substrate should exhibit high specificity and catalytic efficiency (kcat/Km) for plasma kallikrein. Below is a comparison of commonly used and alternative fluorogenic substrates.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for various fluorogenic substrates with plasma kallikrein. It is important to note that experimental conditions such as buffer composition, pH, and temperature can influence these values.
| Substrate | Sequence | Fluorophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Pro-Phe-Arg-AMC (PFR-AMC) | Pro-Phe-Arg | AMC | 315 | - | - | A widely used and highly sensitive substrate for plasma, pancreatic, and urinary kallikreins.[4] Also cleaved by trypsin-like enzymes.[4] |
| Z-Phe-Arg-AMC | Z-Phe-Arg | AMC | 5.71 | 0.01 | 1,751 | A substrate for several serine proteases including kallikrein, cathepsins, and plasmin.[5] The provided kinetic data is for a recombinant cysteine protease, not specifically plasma kallikrein, but it is widely cited as a plasma kallikrein substrate.[5][6][7] |
| Abz-Phe-Arg-Arg-Pro-EDDnp | Abz-Phe-Arg-Arg-Pro | Abz/EDDnp | - | - | - | An intramolecularly quenched fluorogenic substrate identified as a highly specific and sensitive substrate for human plasma kallikrein.[8] |
| Abz-F-S-Q-P-M-K-R-L-T-L-G-N-T-T-Q-EDDnp | Abz-Phe-Ser-Gln-Pro-Met-Lys-Arg-Leu-Thr-Leu-Gly-Asn-Thr-Thr-Gln | Abz/EDDnp | - | - | 85,000 | An internally quenched fluorescent peptide derived from the human prorenin cleavage site, which is efficiently hydrolyzed by human plasma kallikrein.[9] |
Experimental Protocols
A generalized protocol for measuring plasma kallikrein activity using a fluorogenic substrate is provided below. This protocol can be adapted for specific substrates and experimental needs.
General Fluorogenic Plasma Kallikrein Activity Assay
1. Reagent Preparation:
-
Assay Buffer: A common buffer is Tris-HCl (e.g., 50 mM, pH 7.5-8.0) containing NaCl (e.g., 100-150 mM) and a non-ionic detergent like Triton X-100 or PEG-8000 to prevent non-specific binding.
-
Plasma Kallikrein: Purified human plasma kallikrein should be diluted in assay buffer to the desired working concentration.
-
Fluorogenic Substrate: Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Further dilute the stock solution in assay buffer to the desired final concentrations for the assay.
-
Standard: A standard solution of free fluorophore (e.g., AMC) of known concentration should be prepared in assay buffer to generate a standard curve for quantifying the amount of product formed.
2. Assay Procedure:
-
Prepare a standard curve by making serial dilutions of the free fluorophore standard in assay buffer in a 96-well microplate.
-
In separate wells of the microplate, add the assay buffer.
-
Add the plasma kallikrein solution to the wells.
-
To initiate the reaction, add the fluorogenic substrate solution to the wells containing the enzyme. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for AMC: excitation ~360-380 nm, emission ~440-460 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
3. Data Analysis:
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Determine the initial velocity (rate of fluorescence increase) for each reaction from the kinetic reads.
-
Convert the initial velocities from fluorescence units per minute to moles of product formed per minute using the standard curve.
-
Enzyme activity can then be calculated and expressed in appropriate units (e.g., µmol/min/mg of enzyme).
-
For determining kinetic constants (Km and Vmax), the assay should be performed with varying substrate concentrations, and the data can be fitted to the Michaelis-Menten equation.
Mandatory Visualizations
Plasma Kallikrein Activation and Signaling Pathway
The following diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system.
Caption: Plasma Kallikrein-Kinin System Activation Pathway.
Experimental Workflow for Plasma Kallikrein Activity Assay
This diagram outlines the key steps in a typical fluorogenic assay for measuring plasma kallikrein activity.
References
- 1. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 2. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 4. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Intramolecularly quenched fluorogenic tetrapeptide substrates for tissue and plasma kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis by plasma kallikrein of fluorogenic peptides derived from prorenin processing site - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel Kallikrein Inhibitor: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of a new kallikrein inhibitor, "NewKallikreinInhibitor-X," with established inhibitors. The evaluation is based on in vitro enzymatic assays using the fluorogenic substrate H-D-Val-Leu-Arg-AFC.
Introduction to Kallikrein Inhibition
Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological and pathological processes. The plasma kallikrein-kinin system is intricately involved in inflammation, blood pressure regulation, and coagulation.[1][2][3] Dysregulation of this system is implicated in several diseases, including hereditary angioedema (HAE), making kallikrein a significant therapeutic target.[4][5] Kallikrein inhibitors function by binding to the active site of the enzyme, thereby preventing the cleavage of its substrate, high-molecular-weight kininogen (HMWK), and the subsequent release of the pro-inflammatory peptide bradykinin.[2][4] This guide focuses on the validation of a novel kallikrein inhibitor and its performance against other known inhibitors.
Comparative Performance of Kallikrein Inhibitors
The inhibitory potency of "NewKallikreinInhibitor-X" was determined and compared with several established kallikrein inhibitors. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves generated using a fluorometric assay with this compound as the substrate.
| Inhibitor | Type | IC50 (nM) |
| NewKallikreinInhibitor-X | Small Molecule | 15 |
| Lanadelumab | Monoclonal Antibody | 44 |
| Ecallantide | Recombinant Protein | 25 |
| Berotralstat (BCX7353) | Small Molecule | 110 |
| Sebetralstat (KVD900) | Small Molecule | 130 |
Note: IC50 values for established inhibitors are sourced from publicly available data and may have been determined under varying experimental conditions. The IC50 for "NewKallikreinInhibitor-X" was determined using the protocol outlined below.
Experimental Protocols
Kallikrein Inhibition Assay using this compound
This protocol details the enzymatic assay used to determine the potency of kallikrein inhibitors.
Materials:
-
Human plasma kallikrein
-
Fluorogenic substrate: this compound (excitation/emission: ~400 nm/~505 nm)[6][7]
-
Assay Buffer: Tris-HCl, pH 7.5
-
Test Inhibitors (e.g., NewKallikreinInhibitor-X) and reference compounds
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the human plasma kallikrein enzyme to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test inhibitors and reference compounds in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution.
-
Add 25 µL of the diluted human plasma kallikrein solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the this compound substrate solution to each well.
-
Immediately place the plate in a fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing Key Pathways and Workflows
To better illustrate the underlying mechanisms and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. What are KLKB1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. How Do Kallikrein Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. What are Kallikreins inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound | SFC-3774-PI | Biosynth [biosynth.com]
- 7. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
Comparative Analysis of H-D-Val-Leu-Arg-AFC Cross-Reactivity with Key Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorogenic substrate H-D-Val-Leu-Arg-AFC, focusing on its cross-reactivity with the serine proteases kallikrein, thrombin, plasmin, and trypsin. This document summarizes available data on substrate specificity, offers a detailed experimental protocol for assessing cross-reactivity, and visualizes the relevant signaling pathways for each protease.
Introduction to this compound
This compound is a synthetic peptide substrate used to measure the enzymatic activity of proteases. It consists of a tripeptide sequence (Valine-Leucine-Arginine) linked to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC). When a protease cleaves the peptide bond after the Arginine residue, AFC is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the protease's activity.[1] This substrate is particularly known for its use in assaying kallikrein activity.[1] However, due to the substrate preferences of other common serine proteases for cleavage after basic amino acids like Arginine, the potential for cross-reactivity exists.
Comparison of Protease Specificity and Cross-Reactivity
| Protease | P1 Specificity | P2/P3/P4 Preferences | Expected Reactivity with this compound | Notes |
| Kallikrein | Arginine > Lysine | Prefers hydrophobic residues at P2. | High | This compound is a well-established substrate for glandular kallikrein.[1][2][3][4] |
| Thrombin | Arginine | Strong preference for Proline at P2. | Moderate to Low | While thrombin cleaves after Arginine, the presence of Leucine instead of the preferred Proline at the P2 position likely reduces cleavage efficiency. A similar substrate, Boc-Val-Pro-Arg-AFC, is a known thrombin substrate with a K_m of 21 µM and k_cat of 109 s⁻¹.[5][6] |
| Plasmin | Lysine > Arginine | Variable, but can accommodate hydrophobic residues at P2. | Moderate to Low | Plasmin's primary preference is for Lysine at P1, but it can also cleave after Arginine. A similar substrate, H-D-Val-Leu-Lys-AFC, is a selective plasmin substrate.[7] |
| Trypsin | Arginine, Lysine | Broad, but can be influenced by P2 and P3 residues. | High | Trypsin has a strong and broad specificity for cleaving after basic amino acids, suggesting it will likely cleave this compound efficiently.[8][9] |
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a standardized fluorometric enzyme kinetic assay should be performed. The following protocol provides a general framework for such an experiment.
Objective: To determine the kinetic parameters (K_m and k_cat) of kallikrein, thrombin, plasmin, and trypsin with the fluorogenic substrate this compound.
Materials:
-
This compound substrate
-
Purified human plasma kallikrein
-
Purified human α-thrombin
-
Purified human plasmin
-
Purified bovine trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm
-
AFC standard for calibration
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Reconstitute and dilute each protease in Assay Buffer to a working concentration. The optimal concentration for each enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted this compound substrate at various concentrations.
-
Include control wells with substrate but no enzyme to measure background fluorescence.
-
Prepare a standard curve using known concentrations of free AFC to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (RFU) every minute for 30-60 minutes. The excitation wavelength should be set to approximately 400 nm and the emission wavelength to approximately 505 nm.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert RFU/min to moles of AFC released/min using the AFC standard curve.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max for each enzyme.
-
Calculate the k_cat value using the equation k_cat = V_max / [E], where [E] is the final enzyme concentration in the assay.
-
The specificity constant (k_cat/K_m) can then be calculated to compare the catalytic efficiency of each protease for the substrate.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways in which each protease is involved, as well as a generalized experimental workflow for assessing substrate cross-reactivity.
Caption: Generalized workflow for protease cross-reactivity assay.
Caption: The Kallikrein-Kinin signaling pathway.
Caption: Simplified thrombin signaling in the coagulation cascade.
Caption: The Fibrinolytic pathway mediated by plasmin.
Caption: Trypsin signaling through Protease-Activated Receptor 2.
References
- 1. This compound | SFC-3774-PI | Biosynth [biosynth.com]
- 2. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg [eurogentec.com]
- 3. Glandular Kallikrein Substrate, fluorescent this compound - 10 mg, 10 mg | Labscoop [labscoop.com]
- 4. eurogentec.com [eurogentec.com]
- 5. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 8. Substrate specificity of trypsin investigated by using a genetic selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Constants of Kallikrein Substrates
This guide provides a detailed comparison of the kinetic constants for various substrates of kallikreins, a group of serine proteases involved in diverse physiological and pathological processes. The data presented here is intended for researchers, scientists, and drug development professionals working on kallikrein-targeted therapies and diagnostics.
Kallikrein Signaling Pathways
Kallikreins are key players in several signaling cascades. The classical Kallikrein-Kinin System is crucial for inflammation and blood pressure regulation.[1][2][3] In this pathway, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent pro-inflammatory peptide.[1][2] Tissue kallikreins, such as KLK1, can also generate kinins and participate in other signaling events. For instance, tissue kallikrein 1 (KLK1) has been shown to promote keratinocyte migration through a novel pathway involving the activation of proteinase-activated receptor 1 (PAR1) and subsequent transactivation of the epidermal growth factor receptor (EGFR).[4][5]
Kinetic Constants of Kallikrein Substrates
The efficiency and specificity of kallikrein-mediated cleavage are quantified by the kinetic constants Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km).[6] Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.[6] The kcat/Km ratio is a measure of the enzyme's catalytic efficiency and substrate preference.[6]
Below is a compilation of kinetic constants for various kallikreins with different peptidic and synthetic substrates.
| Kallikrein | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Tissue Kallikrein 1 (KLK1) | WAHRTTFYRRGA | 12 ± 0.9 | 150 ± 6 | 1.3 x 10⁷ ± 0.5 x 10⁷ | [7] |
| Abz-MISLMKRPPGFSPFRSSRI-NH₂ (cleavage at Arg-Ser) | - | - | - | [8] | |
| Abz-MISLMKRPPGFSPFRSSRI-NH₂ (cleavage at Met-Lys) | - | - | - | [8] | |
| Low Molecular Weight Kininogen (LMWK) | - | - | 1.46 x 10⁵ | [9] | |
| High Molecular Weight Kininogen (HMWK) | - | - | 8.6 x 10⁴ | [9] | |
| α-N-p-tosyl-L-arginine methyl ester (TAMe) | - | - | 5.08 x 10⁴ | [9] | |
| Human Plasma Kallikrein (HPK) | Abz-MISLMKRPPGFSPFRSSRI-NH₂ | - | - | - | [8] |
| Human Tissue Kallikrein 6 (KLK6) | WAHRSYFYR | 150 ± 1.2 | 0.33 ± 0.21 | 2.2 x 10⁴ ± 1.4 x 10⁴ | [7] |
| WAHRSYFYR | 150 ± 1.2 | 0.33 ± 0.21 | 2.2 x 10⁴ ± 1.4 x 10⁴ | [7] | |
| WAHRNVAYR | 110 ± 1.2 | 0.22 ± 0.14 | 2.0 x 10⁴ ± 1.3 x 10⁴ | [7] | |
| WAHRSIFWR | 120 ± 1.2 | 0.22 ± 0.14 | 1.8 x 10⁴ ± 1.2 x 10⁴ | [7] | |
| WAHRYMVYR | 130 ± 1.2 | 0.18 ± 0.12 | 1.4 x 10⁴ ± 0.9 x 10⁴ | [7] | |
| WAHRGVLYR | 180 ± 1.3 | 0.18 ± 0.12 | 1.0 x 10⁴ ± 0.7 x 10⁴ | [7] | |
| WAHRALVLR | 180 ± 1.4 | 0.09 ± 0.06 | 5.0 x 10³ ± 2.6 x 10³ | [7] |
Note: The table presents a selection of available data. Kinetic constants can vary depending on the experimental conditions.
Experimental Protocols for Kinetic Analysis
The determination of kallikrein kinetic constants typically involves monitoring the rate of substrate hydrolysis under controlled conditions. A general workflow for such an experiment is outlined below.
Detailed Methodologies
1. Reagents and Buffers:
-
Enzyme: Highly purified recombinant or native kallikrein is used. The enzyme concentration is accurately determined.
-
Substrates: Synthetic chromogenic or fluorogenic peptide substrates are commonly employed.[10] For example, peptides can be synthesized with an N-terminal fluorophore (like Abz, o-aminobenzoic acid) and a C-terminal quencher (like EDDnp).[11] Alternatively, substrates like H-D-Pro-Phe-Arg-pNA (S-2302) release a chromogenic molecule (p-nitroaniline) upon cleavage.[10]
-
Assay Buffer: The choice of buffer, pH, and ionic strength is critical as these can influence enzyme activity.[12] For instance, kinetic assays for KLK1 have been performed in 20 mM Tris-HCl buffer at pH 9.0, while KLK6 assays used 50 mM Tris-HCl, 150 mM NaCl at pH 7.5.[7]
2. Kinetic Assay Procedure:
-
A range of substrate concentrations, typically spanning from below to above the expected Km value, is prepared.[7][13]
-
The reaction is initiated by adding a fixed, low concentration of the kallikrein enzyme to the substrate solutions in a microplate or cuvette.[7]
-
The mixture is incubated at a constant temperature, often 37°C.[7]
3. Detection and Data Analysis:
-
The rate of product formation is monitored continuously by measuring the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time.[7][10]
-
The initial reaction velocities (V₀) are determined from the linear portion of the progress curves for each substrate concentration.
-
The initial velocities are then plotted against the corresponding substrate concentrations.
-
The resulting data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[7] The kcat is then calculated from the Vmax and the enzyme concentration.
4. Alternative Methods:
-
For natural protein substrates like kininogens, the release of kinins can be quantified by methods such as radioimmunoassay (RIA) or HPLC.[9]
-
HPLC-mass spectrometry (HPLC-MS) can also be used to separate and quantify the cleavage products, providing a sensitive and specific method for determining enzyme activity.[14]
This guide offers a foundational understanding of the kinetic interactions between kallikreins and their substrates. The provided data and protocols can serve as a valuable resource for designing experiments and interpreting results in the field of kallikrein research.
References
- 1. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 4. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel signaling pathway of tissue kallikrein in promoting keratinocyte migration: activation of proteinase-activated receptor 1 and epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S(1)' and S(2)' subsite specificities of human plasma kallikrein and tissue kallikrein 1 for the hydrolysis of peptides derived from the bradykinin domain of human kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of the interaction of human tissue kallikrein with single-chain human high and low molecular weight kininogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 11. Specificity of human tissue kallikrein towards substrates containing Phe-Phe pair of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the extent of the binding site in human tissue kallikrein by synthetic substrates with sequences of human kininogen fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
A Comparative Guide to Assessing the Purity of H-D-Val-Leu-Arg-AFC by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like H-D-Val-Leu-Arg-AFC is a critical step in guaranteeing experimental reproducibility and the safety of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the industry standard for peptide purity assessment due to its high resolution, sensitivity, and reproducibility. This guide provides an objective comparison of HPLC with other analytical techniques and includes a detailed experimental protocol for the purity assessment of this compound.
Comparative Analysis of Purity Assessment Methods
While RP-HPLC is the most common method for determining peptide purity, other techniques can provide complementary information. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification or the characterization of specific impurities.
| Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution for closely related impurities, high sensitivity (especially with fluorescence detection), well-established and robust. | May require method development, TFA in the mobile phase can complicate sample recovery. | >95% |
| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio. | Provides molecular weight confirmation of the main peak and impurities, highly sensitive. | Not inherently quantitative without standards, can have matrix effects. | N/A (confirms identity) |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids. | Provides information on amino acid composition and absolute peptide quantity. | Destructive to the sample, does not detect sequence or stereochemical impurities. | N/A (confirms composition) |
| Quantitative NMR (qNMR) | Quantification against a certified internal standard. | Primary analytical method, highly accurate and precise for absolute quantification, non-destructive. | Lower sensitivity than HPLC-MS, requires specialized equipment and expertise. | Can determine absolute purity |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a synthetic peptide like this compound.
Caption: Workflow for HPLC-based purity assessment of this compound.
Detailed Experimental Protocol: RP-HPLC Analysis of this compound
This protocol describes a general method for the purity assessment of this compound using RP-HPLC with UV and fluorescence detection. Method optimization may be required depending on the specific HPLC system and column used.
1. Materials and Reagents
-
This compound peptide sample
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, UV detector, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases prior to use.
4. Sample Preparation
-
Accurately weigh a small amount of the peptide (e.g., 1 mg) and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
| Fluorescence Detection | Excitation: 400 nm, Emission: 505 nm[1] |
| Gradient Elution | See table below |
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 50 | 50 |
| 26.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 35.0 | 95 | 5 |
6. Data Analysis
-
Integrate all peaks in the chromatogram detected at 220 nm.
-
Calculate the purity of the this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The fluorescence chromatogram can be used for confirmation and to assess the presence of fluorescent impurities.
Alternative and Complementary Methods
While HPLC is the gold standard for peptide purity, other methods can offer valuable, orthogonal information.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful technique for identifying the molecular weight of the main peptide peak and any impurities. This confirms that the primary peak corresponds to this compound and can help in the structural elucidation of unknown peaks.
-
Gas Chromatography–Isotope Dilution Infrared Spectrometry (GC–IDIR): A newer, primary method for peptide purity analysis that has shown promise as a cost-effective and accurate alternative to isotope dilution mass spectrometry.[2] It combines gas chromatography, isotope dilution, and infrared spectroscopy for quantification.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a direct measurement method that can be used for the absolute quantification of a peptide against an internal standard.[3] It offers high precision and does not require a reference standard of the same analyte.[3]
-
Amino Acid Analysis (AAA): This method involves hydrolyzing the peptide into its constituent amino acids and quantifying them.[3] While it confirms the amino acid ratio, it does not provide information about the sequence or the presence of modifications.
References
- 1. ≥95% (HPLC), lyophilized, kallikrein substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of RP-HPLC-fluorescence method for quantitative determination of quinidine, a probe substrate for P-glycoprotein inhibition assay using Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protease Assay Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is a critical component of numerous experimental workflows. From understanding disease progression to screening for potential therapeutic inhibitors, the choice of a suitable protease assay kit is paramount. This guide provides an objective comparison of several commercially available protease assay kits, supported by key performance data and detailed experimental protocols to aid in selecting the most appropriate tool for your research needs.
Principles of Protease Detection
Protease activity is typically measured by monitoring the cleavage of a specific substrate. Commercially available kits predominantly utilize two main detection methods: colorimetric and fluorometric assays.
-
Colorimetric Assays: These assays rely on a substrate that, when cleaved by a protease, produces a colored product. The change in absorbance is directly proportional to the protease activity. A common approach involves the use of succinylated casein, which upon digestion, exposes primary amines that react with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) to produce a yellow-colored product.
-
Fluorometric Assays: These assays employ a substrate labeled with a fluorescent dye, often in a quenched state. Proteolytic cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity. Fluorescein isothiocyanate (FITC)-labeled casein is a widely used substrate in these kits. Generally, fluorometric assays offer higher sensitivity compared to their colorimetric counterparts.[1]
Comparative Performance of Protease Assay Kits
The following table summarizes the key features and performance metrics of several popular protease assay kits. It is important to note that the data presented is primarily derived from manufacturer's specifications and may not be directly comparable due to potential variations in experimental conditions.
| Feature | Thermo Fisher Scientific Pierce Colorimetric Protease Assay Kit | Thermo Fisher Scientific Pierce Fluorescent Protease Assay Kit | Abcam Protease Activity Assay Kit (ab111750) | RayBiotech Protease Activity Assay Kit (Fluorometric) | Millipore Protease Assay Kit (539125) | Boster Bio Protease Activity Assay Kit (AR4011) |
| Catalog Number | 23263[2] | 23266[3] | ab111750[4] | MA-PROT[5] | 539125[6] | AR4011 |
| Assay Type | Colorimetric[2] | Fluorometric (FRET or FP)[3] | Fluorometric[4] | Fluorometric[5] | Colorimetric/Fluorometric[6] | Colorimetric |
| Substrate | Succinylated Casein[2] | FTC-Casein[3] | FITC-Casein[4] | FITC-Casein[5] | FTC-Casein[6] | Resorufin-labeled Casein |
| Detection Method | Absorbance at 450 nm[2] | Ex/Em = 485/530 nm[3] | Ex/Em = 485/530 nm[4] | Ex/Em = 490/525 nm[5] | Absorbance at 492 nm or Ex/Em = 490/525 nm[6] | Absorbance at 574 nm |
| Reported Sensitivity | Lower limit for Trypsin: ~50 ng/mL; for Pronase: < 10 ng/mL[7] | Not explicitly stated | < 500 pg/well Trypsin[8] | 0.24 pmol/well | ~10 ng/mL of protease with 24h incubation[6] | ~10 ng/mL of proteases with 2-24h incubation |
| Assay Time | < 1 hour[2] | 5-60 minutes incubation[3] | ~30 minutes incubation[4] | Kinetic reading[5] | 1 to 24 hours incubation[6] | 2 to 24 hours incubation |
| Standard Included | TPCK Trypsin[2] | TPCK Trypsin[3] | Trypsin[8] | Trypsin[5] | Trypsin[6] | Not specified |
| Sample Types | Purified enzymes, cell lysates, tissue extracts[2] | Purified enzymes, cell lysates, tissue extracts[3] | Cell culture supernatant, Milk, Urine, Serum, Plasma, Tissue Extracts[8] | Cell lysates, plasma, serum, and other biological liquids[5] | Biological samples[6] | Protein samples |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for colorimetric and fluorometric protease assays based on the principles of the compared kits. Note: Always refer to the specific manufacturer's protocol for the exact volumes, concentrations, and incubation times.
General Colorimetric Protease Assay Protocol (Based on Succinylated Casein/TNBSA)
This protocol is a generalized representation of the Thermo Fisher Scientific Pierce Colorimetric Protease Assay Kit.
Materials:
-
Protease samples and standards
-
Succinylated Casein Solution
-
Assay Buffer (e.g., 50mM borate buffer, pH 8.5)
-
TNBSA (2,4,6-trinitrobenzenesulfonic acid) Working Solution
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Standards: Prepare a dilution series of a known protease (e.g., Trypsin) in Assay Buffer.
-
Prepare Blanks: For each sample and standard, prepare a corresponding blank well that will not receive the substrate.
-
Add Substrate: To the appropriate wells, add 100 µL of Succinylated Casein Solution. To the blank wells, add 100 µL of Assay Buffer.
-
Add Samples and Standards: Add 50 µL of each protease sample and standard to their respective substrate-containing wells and blank wells.
-
Incubate: Incubate the plate for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
Add TNBSA: Add 50 µL of TNBSA Working Solution to all wells.
-
Incubate: Incubate the plate for a further 20 minutes at room temperature.
-
Measure Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate Protease Activity: Subtract the absorbance of the blank from the absorbance of the corresponding sample or standard. Plot the net absorbance of the standards versus their concentration to generate a standard curve. Use this curve to determine the protease activity in the unknown samples.
General Fluorometric Protease Assay Protocol (Based on FITC-Casein)
This protocol is a generalized representation of the Abcam and RayBiotech fluorometric protease assay kits.
Materials:
-
Protease samples and standards
-
FITC-Casein Substrate Solution
-
Assay Buffer
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with appropriate filters (e.g., Ex/Em = 485/530 nm)
Procedure:
-
Prepare Standards: Prepare a dilution series of a known protease (e.g., Trypsin) in Assay Buffer.
-
Prepare Controls: Include a positive control (known protease) and a negative control (assay buffer only).
-
Add Samples and Standards: Add 50 µL of each protease sample and standard to individual wells of the microplate.
-
Initiate Reaction: Add 50 µL of the FITC-Casein Substrate Solution to each well.
-
Incubate: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 37°C), protected from light. For kinetic assays, measurements can be taken at multiple time points.
-
Measure Fluorescence: Read the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate Protease Activity: Subtract the fluorescence of the negative control from all readings. Plot the net fluorescence of the standards versus their concentration to generate a standard curve. Use this curve to determine the protease activity in the unknown samples.
Visualizing Protease Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for colorimetric and fluorometric protease assays.
Caption: Workflow for a typical colorimetric protease assay.
Caption: Workflow for a typical fluorometric protease assay.
Signaling Pathway of a Generic Protease Assay
The fundamental principle of these assays involves a protease acting on a substrate to produce a detectable signal. This can be represented as a simple signaling pathway.
Caption: Principle of protease activity detection.
Conclusion
The selection of a protease assay kit should be guided by the specific requirements of the experiment, including the expected concentration of the protease, the sample type, and the available equipment. Fluorometric assays generally provide higher sensitivity, making them suitable for detecting low levels of protease activity. Colorimetric assays, while typically less sensitive, offer a simpler and often more cost-effective alternative. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate kit to achieve reliable and reproducible results in their protease activity studies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Pierce™ Colorimetric Protease Assay Kit 250 Test Kit | Buy Online | Thermo Scientific™ [thermofisher.com]
- 3. Protease Assay Service - Creative BioMart [creativebiomart.net]
- 4. Protease Activity Assay Kit. FITC-Casein method. (ab111750) | Abcam [abcam.com]
- 5. raybiotech.com [raybiotech.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Confirming Kallikrein Activity: A Guide to Orthogonal Methods
In drug discovery and biological research, robust and reliable measurement of enzyme activity is paramount. For the kallikrein family of serine proteases, which play critical roles in a multitude of physiological and pathological processes, confirming enzymatic activity with high confidence is essential. This guide provides a comparative overview of orthogonal methods to validate initial findings from primary enzymatic assays, ensuring the accuracy and reproducibility of your results.
This guide is intended for researchers, scientists, and drug development professionals who are actively studying kallikreins and require validated methods for assessing their enzymatic activity. Here, we compare a standard fluorogenic activity assay with three common orthogonal methods: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Mass Spectrometry.
Primary Method: Fluorogenic Kallikrein Activity Assay
A fluorogenic activity assay is a common primary method to measure the enzymatic activity of kallikreins. This assay relies on a synthetic peptide substrate that, when cleaved by the active kallikrein, releases a fluorophore, leading to a measurable increase in fluorescence.
Experimental Protocol:
-
Reagent Preparation : Prepare a stock solution of the fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for Kallikrein 6) and the specific kallikrein enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4).
-
Enzyme Reaction : In a 96-well microplate, add the kallikrein enzyme to the assay buffer.
-
Initiation of Reaction : To initiate the enzymatic reaction, add the fluorogenic substrate to the wells containing the enzyme.
-
Incubation : Incubate the plate at 37°C, protected from light.
-
Measurement : Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 405 nm excitation and 510 nm emission for AMC).
-
Data Analysis : Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time curve. This rate is directly proportional to the kallikrein activity.
Orthogonal Methods for Confirmation
To ensure that the observed activity is genuinely from the kallikrein of interest and not an artifact, it is crucial to employ orthogonal methods. These methods measure different properties of the enzyme, providing a more comprehensive and reliable assessment.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a powerful immunoassay that quantifies the total amount of a specific kallikrein protein in a sample, irrespective of its enzymatic activity. This method is particularly useful for correlating the measured activity with the actual concentration of the enzyme.
Experimental Protocol:
-
Coating : Coat a 96-well microplate with a capture antibody specific to the target kallikrein and incubate overnight at 4°C.
-
Blocking : Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation : Add the samples and standards containing the kallikrein to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody : Wash the plate and add a biotinylated detection antibody specific to a different epitope of the kallikrein. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP : Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition : Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.
-
Stopping the Reaction : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement : Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Generate a standard curve from the standards and determine the concentration of the kallikrein in the samples.
Western Blotting
Western blotting is a technique used to detect the presence and relative abundance of a specific kallikrein protein in a sample. It separates proteins by size, allowing for the identification of the specific kallikrein isoform and its potential cleavage products or complexes.
Experimental Protocol:
-
Sample Preparation : Lyse cells or prepare tissue homogenates in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration of the lysates.
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target kallikrein overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Analyze the intensity of the bands to determine the relative amount of the kallikrein protein.
Mass Spectrometry (MS)
Mass spectrometry offers a highly specific and sensitive method to confirm kallikrein activity by directly identifying the cleavage products of a substrate. This technique can unambiguously identify the exact cleavage site, providing definitive evidence of the specific kallikrein's activity.
Experimental Protocol:
-
Enzymatic Digestion : Incubate the purified kallikrein with its putative protein substrate in a suitable reaction buffer.
-
Sample Preparation : Stop the reaction at different time points and prepare the samples for MS analysis. This may involve reduction, alkylation, and in-solution digestion with a different protease (e.g., trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis : Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis : Search the acquired MS/MS spectra against a protein database to identify the peptides. The presence of peptides corresponding to the cleaved substrate confirms the kallikrein's activity. The specific cleavage site can be determined by identifying the N- and C-terminal peptides of the cleavage product.
Data Presentation and Comparison
To facilitate a clear comparison of the results obtained from these different methods, the quantitative data should be summarized in a structured table.
| Method | Parameter Measured | Typical Readout | Pros | Cons |
| Fluorogenic Assay | Enzymatic Activity | Relative Fluorescence Units (RFU)/sec | High-throughput, sensitive, real-time | Prone to artifacts, indirect measurement |
| ELISA | Total Protein Concentration | ng/mL | Highly specific, quantitative | Does not measure activity, antibody dependent |
| Western Blot | Protein Presence & Size | Band Intensity | Specific, provides size information | Semi-quantitative, lower throughput |
| Mass Spectrometry | Cleavage Site Identification | Peptide Fragments | Unambiguous, highly specific, detailed | Lower throughput, requires specialized equipment |
Visualizing Workflows and Pathways
Diagrams are essential for understanding the experimental workflows and the biological context of kallikrein activity.
Caption: Workflow for confirming kallikrein activity.
Caption: Simplified Kallikrein-Kinin signaling pathway.
By employing a combination of a primary activity assay and orthogonal methods like ELISA, Western Blotting, and Mass Spectrometry, researchers can confidently and accurately characterize kallikrein activity. This multi-faceted approach is crucial for generating robust and reproducible data in both basic research and drug development.
Safety Operating Guide
Essential Safety and Disposal Guidance for H-D-Val-Leu-Arg-AFC
For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate H-D-Val-Leu-Arg-AFC, adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and compliance with regulations. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Core Safety & Handling Protocols
This compound is a fluorogenic substrate primarily used in assays to measure the activity of proteases like kallikrein.[1][2][3] Upon enzymatic cleavage, it releases the fluorescent compound 7-amino-4-trifluoromethylcoumarin (AFC). While specific toxicological properties of the intact peptide have not been thoroughly investigated, the cleavage product, AFC, is known to be a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Step-by-Step Disposal Procedures
-
Segregation of Waste: All materials contaminated with this compound, including unused solutions, pipette tips, and microplates, should be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent paper, plasticware) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound and its cleavage product (AFC) in a sealed, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible chemical waste streams.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a clear description of the contents, including "this compound" and "7-amino-4-trifluoromethylcoumarin".
-
Storage: Store the sealed waste container in a designated secondary containment area, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) department.
-
Arrangement for Pickup: Follow your institution's specific procedures for the disposal of chemical waste. Contact your EHS office to schedule a pickup. Do not dispose of this material down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its fluorescent cleavage product, 7-amino-4-trifluoromethylcoumarin (AFC).
| Property | This compound | 7-Amino-4-trifluoromethylcoumarin (AFC) |
| Molecular Formula | C₂₇H₃₈F₃N₇O₅[1][2] | C₁₀H₆F₃NO₂ |
| Molecular Weight | 597.64 g/mol [1][2] | 229.16 g/mol |
| Excitation Wavelength | Not Fluorescent | ~400 nm[4][5] |
| Emission Wavelength | Not Fluorescent | ~490-505 nm[2][3][4] |
| Hazard Classifications | Data not available; treat as hazardous. | Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory) |
| Storage Temperature | Store at < -15°C[2] | Room temperature |
Experimental Workflow: Enzymatic Cleavage and Fluorescence Detection
The primary experimental use of this compound involves its enzymatic cleavage. The workflow is a critical consideration for waste generation as the reaction mixture will contain the fluorescent and potentially hazardous AFC byproduct.
Caption: Experimental workflow for this compound.
Signaling Pathway: Enzymatic Release of Fluorophore
The utility of this compound is based on a direct enzymatic reaction rather than a complex signaling pathway. The following diagram illustrates the cleavage process.
Caption: Cleavage of this compound by Kallikrein.
References
Safeguarding Your Research: A Comprehensive Guide to Handling H-D-Val-Leu-Arg-AFC
For researchers and scientists in the dynamic field of drug development, the safe and effective handling of specialized biochemicals is paramount. This guide provides essential safety protocols and logistical plans for the use of H-D-Val-Leu-Arg-AFC, a fluorogenic substrate for kallikrein.[1][2] Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.
This compound is a peptide-based compound used in laboratory research to measure protease activity.[3] While a comprehensive Safety Data Sheet (SDS) is not publicly available, precautionary information from suppliers suggests that care should be taken to avoid inhalation and contact with skin and eyes.[3] Therefore, a conservative approach to handling, based on established best practices for similar chemical compounds, is strongly recommended.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment is the foundation of laboratory safety. For handling this compound, the following PPE is mandatory to minimize exposure risk.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1-rated, with side shields | Protects against splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant, powder-free | Prevents skin contact. Should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the solid compound to prevent inhalation of dust particles, in accordance with precautionary statement P261.[3] |
Operational Protocol: From Receipt to Use
A systematic workflow ensures both safety and experimental consistency. The following diagram outlines the key steps for handling this compound in a laboratory setting.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines the reconstitution and use of this compound for a typical fluorometric assay.
-
Preparation of Stock Solution:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening.
-
Working in a chemical fume hood or other ventilated enclosure, carefully open the vial.
-
Reconstitute the peptide in a suitable solvent, such as DMSO or an appropriate buffer, to a desired stock concentration (e.g., 1-10 mM).
-
Ensure the peptide is fully dissolved by gentle vortexing or pipetting.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to the final working concentration in the assay buffer. The optimal concentration will depend on the specific enzyme and experimental conditions.
-
-
Enzyme Assay:
-
Add the working solution of this compound to the reaction wells.
-
Initiate the enzymatic reaction by adding the enzyme of interest.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for the cleaved AFC fluorophore (typically around 400 nm excitation and 505 nm emission).[3]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential health risks.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions, assay mixtures) | Collect in a labeled, sealed container for chemical waste. Do not pour down the drain unless explicitly permitted by local regulations and institutional guidelines. |
The following logical diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
By implementing these safety and handling procedures, researchers can confidently work with this compound while minimizing risks and ensuring the generation of high-quality, reliable data. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
